Dihydrodaidzin
Description
from soybeans; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXSJGKUZBVIH-RGHIGTIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydrodaidzein's Mechanism of Action in Estrogen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzein is a primary metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota. As a phytoestrogen, it exhibits structural similarity to estradiol, enabling it to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of dihydrodaidzein in estrogen receptor signaling, with a focus on its receptor binding, downstream effects, and the experimental methodologies used for its characterization. While much of the available research has focused on its precursor, daidzein, it is widely understood that dihydrodaidzein is a biologically active metabolite expected to exhibit similar, if not more potent, estrogenic and anti-estrogenic effects.
Estrogen Receptor Binding and Selectivity
Dihydrodaidzein, like its precursor daidzein, acts as a selective estrogen receptor modulator (SERM), exhibiting differential binding affinity and activity towards the two main estrogen receptor subtypes, ERα and ERβ.
Binding Affinity
Quantitative data on the binding affinity of dihydrodaidzein for ERα and ERβ are limited in the literature. However, extensive studies on daidzein provide valuable insights. Daidzein consistently demonstrates a higher binding affinity for ERβ compared to ERα.[1] This preferential binding is a key characteristic of many phytoestrogens. The binding affinity is typically determined through competitive radioligand binding assays, where the compound's ability to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor is measured. The half-maximal inhibitory concentration (IC50) is then determined and can be used to calculate the inhibition constant (Ki).
Table 1: Representative Binding Affinity Data for Daidzein
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, Estradiol = 100%) | Reference |
| Daidzein | ERα | >1000 | <0.1 | [2] |
| Daidzein | ERβ | ~20 | 0.8 | [2] |
Downstream Signaling Pathways
Upon binding to ERs, dihydrodaidzein can modulate both genomic and non-genomic signaling pathways, leading to a wide range of cellular responses.
Genomic Signaling
The classical genomic pathway involves the binding of the dihydrodaidzein-ER complex to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The differential expression of co-activator and co-repressor proteins in various tissues contributes to the tissue-specific effects of SERMs like dihydrodaidzein. For instance, in breast cancer cells, daidzein has been shown to alter the ratio of ERα to ERβ expression, which can influence cell proliferation and apoptosis.[1]
A key estrogen-responsive gene is the trefoil factor 1 (TFF1), also known as pS2. The regulation of TFF1/pS2 expression is a hallmark of estrogenic activity.[3][4][5]
Non-Genomic Signaling
Dihydrodaidzein can also elicit rapid, non-genomic effects by activating signaling cascades initiated at the cell membrane or in the cytoplasm. These pathways often involve the activation of protein kinases such as the mitogen-activated protein kinases (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7][8] Studies on daidzein have shown that it can modulate these pathways, impacting cell survival, proliferation, and migration.[6][9][10][11]
Experimental Protocols
The investigation of dihydrodaidzein's mechanism of action relies on a variety of established experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Protocol Outline:
-
Receptor Preparation: Isolate ERα and ERβ receptors from a suitable source, such as recombinant protein expression systems or tissue homogenates.
-
Competition Assay: Incubate a constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) with the receptor preparation in the presence of increasing concentrations of unlabeled dihydrodaidzein.
-
Separation: Separate the receptor-bound from the free radioligand using methods like hydroxyapatite adsorption or filter binding.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the dihydrodaidzein concentration to determine the IC50 value.
Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells) and transiently or stably transfect them with a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase) and an expression vector for the desired estrogen receptor subtype (ERα or ERβ).
-
Treatment: Treat the transfected cells with varying concentrations of dihydrodaidzein.
-
Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., vehicle-treated cells) and plot the fold induction against the dihydrodaidzein concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Western Blotting
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in downstream signaling pathways.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with dihydrodaidzein for various times and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK, ERα, ERβ).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: Dihydrodaidzein's interaction with estrogen receptors.
Experimental Workflow Diagram
Caption: Workflow for characterizing dihydrodaidzein's ER activity.
Conclusion
Dihydrodaidzein, a key metabolite of daidzein, functions as a selective estrogen receptor modulator with a preference for ERβ. Its mechanism of action involves both genomic and non-genomic signaling pathways, leading to the regulation of estrogen-responsive genes and the modulation of key cellular processes. While direct quantitative data for dihydrodaidzein remains an area for further research, the extensive knowledge of its precursor, daidzein, provides a robust framework for understanding its biological activities. The experimental protocols outlined in this guide offer a systematic approach for the continued investigation of dihydrodaidzein and other phytoestrogens in the context of estrogen receptor signaling, which is of significant interest for drug development and nutritional science.
References
- 1. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The closely related estrogen-regulated trefoil proteins TFF1 and TFF3 have markedly different hydrodynamic properties, overall charge, and distribution of surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha and the activating protein-1 complex cooperate during insulin-like growth factor-I-induced transcriptional activation of the pS2/TFF1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oestrogen-induced genes, pLIV-1 and pS2, respond divergently to other steroid hormones in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic inflammation and estradiol interact through MAPK activation to affect TMJ nociceptive processing by trigeminal caudalis neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK1/2-RSK2 Signaling in Regulation of ERα-Mediated Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrodaidzin: An In-Depth Technical Guide on its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrodaidzin (DHD), a primary metabolite of the soy isoflavone daidzein, is emerging as a compound of significant interest in the field of antioxidant research and drug development. Produced by the gut microbiota, DHD exhibits heightened biological activity compared to its precursor. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. The guide also visualizes the intricate signaling pathways potentially modulated by DHD in response to oxidative stress, offering a valuable resource for researchers exploring its therapeutic potential.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Natural compounds with antioxidant properties are therefore of great interest for their potential to mitigate oxidative damage and prevent or treat these conditions. This compound, a metabolite of the soy isoflavone daidzein, has garnered attention for its potential superior pharmacological activities, including its antioxidant effects. This document serves as a technical resource, consolidating the current scientific understanding of this compound's role as an antioxidant.
Mechanisms of Antioxidant Activity
The antioxidant activity of this compound is believed to be exerted through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing the reactive species and preventing them from causing cellular damage. This activity is attributed to the phenolic hydroxyl groups in its chemical structure.
-
Modulation of Endogenous Antioxidant Systems: this compound may also exert its antioxidant effects indirectly by upregulating the expression and activity of endogenous antioxidant enzymes. This is likely achieved through the activation of key signaling pathways that regulate the cellular antioxidant response.
Quantitative Antioxidant Activity of this compound
Quantitative data on the antioxidant activity of this compound is still emerging, with much of the existing research focused on its precursor, daidzein. However, some studies have begun to elucidate the specific antioxidant capacity of this compound.
Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value | Reference |
| This compound | Peroxidation of Arachidonic Acid | >1000 nmol/L | [1] |
| Daidzein | Peroxidation of Arachidonic Acid | 600 nmol/L | [1] |
| Equol | Peroxidation of Arachidonic Acid | >1000 nmol/L | [1] |
| This compound | 5-Lipoxygenase Inhibition | >1000 nmol/L | [1] |
| Daidzein | 5-Lipoxygenase Inhibition | >1000 nmol/L | [1] |
| Equol | 5-Lipoxygenase Inhibition | 200 nmol/L | [1] |
| This compound | Myeloperoxidase Inhibition | >1000 nmol/L | [1] |
| Daidzein | Myeloperoxidase Inhibition | >1000 nmol/L | [1] |
| Equol | Myeloperoxidase Inhibition | 450 nmol/L | [1] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to assess the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound (this compound) is dissolved in a suitable solvent and mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.[2][3][4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: The test compound is mixed with the ABTS radical cation solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The absorbance is measured spectrophotometrically.
-
Calculation: The percentage of ABTS radical scavenging is calculated, and the IC50 value is determined.[4]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are used.
-
Reaction Mixture: The test compound, fluorescent probe, and radical generator are mixed in a multi-well plate.
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.
Signaling Pathways in Antioxidant Defense
The antioxidant effects of isoflavones like daidzein, and potentially this compound, are also mediated through the modulation of key cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.
-
Under Basal Conditions: Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
Under Oxidative Stress: Oxidative stress or the presence of Nrf2 activators can induce conformational changes in Keap1, leading to the dissociation of Nrf2.
-
Nrf2 Translocation and Gene Expression: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
While direct evidence for this compound's activation of the Nrf2 pathway is still being investigated, studies on its precursor, daidzein, have shown that it can upregulate Nrf2 and its downstream targets, thereby reducing oxidative stress.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Metabolism of Dihydrodaidzin by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of dihydrodaidzin, a key intermediate in the biotransformation of the soy isoflavone daidzein by the human gut microbiota. The document details the metabolic pathways, the microbial species involved, quantitative data from various studies, and the experimental protocols used to elucidate these processes.
Introduction: The Role of Gut Microbiota in Isoflavone Metabolism
Isoflavones, such as daidzin and its aglycone form daidzein, are phytoestrogens found abundantly in soy and other legumes.[1] Upon ingestion, these compounds undergo extensive metabolism by the intestinal microbiota, which significantly influences their bioavailability and biological activity.[2] this compound (DHD) is a critical intermediate metabolite in the conversion of daidzein to other bioactive compounds, most notably equol and O-desmethylangolensin (O-DMA).[3] The capacity to produce these metabolites, particularly equol, varies significantly among individuals and is dependent on the composition of their gut microbiome.[4] This inter-individual variation in metabolism is a key factor in the variable health effects of soy consumption observed in human populations.[5]
Metabolic Pathways of this compound Precursors and Sequelae
The metabolic journey from the dietary glycoside daidzin to the key metabolite this compound and its subsequent products is a multi-step process mediated by a series of bacterial enzymes.
Initially, daidzin, the glycosidic form of daidzein, is hydrolyzed by bacterial β-glucosidases in the small intestine to release the aglycone, daidzein.[3] Daidzein can then be absorbed or further metabolized by the gut microbiota. The primary metabolic pathways for daidzein involve reduction reactions.
Daidzein is first reduced to this compound by daidzein reductase (DZNR).[6] this compound then serves as a crucial branching point. It can be further reduced to tetrahydrodaidzein (THD) by this compound reductase (DHDR), which is then converted to S-equol by tetrahydrodaidzin reductase (THDR).[6] A dihydrodaidzein racemase (DDRC) can increase the efficiency of S-equol production.[6] Alternatively, this compound can be converted to O-desmethylangolensin (O-DMA).[7] The production of equol is of particular interest as it exhibits higher estrogenic activity and antioxidant capacity compared to its precursor daidzein.[8]
Gut Microbiota Involved in this compound Metabolism
A specific consortium of gut bacteria is responsible for the multi-step conversion of daidzein to its metabolites. Not all bacteria can perform the complete conversion to equol; some are specialized in intermediate steps.
Independent Equol Producers: Some bacteria, primarily from the Coriobacteriaceae family, can independently convert daidzein to equol.[9]
Non-Independent Equol Producers: Other bacteria can only perform specific steps in the metabolic pathway. For instance, some can convert daidzein to this compound but not further, while others can only metabolize this compound to equol.[8][9] This highlights the synergistic interactions within the gut microbial community.[9]
-
Daidzein to this compound: Clostridium sp. HGH6, Eubacterium FJC-A10, and FJC-A161 can metabolize daidzein to this compound.[9]
-
This compound to Equol: Lactobacillus sp. Niu-O16 and Eggerthella sp. Julong 732 can convert this compound to equol.[9]
The table below summarizes the key bacterial species and their roles in daidzein and this compound metabolism.
| Bacterial Species | Metabolic Function | Reference |
| Slackia isoflavoniconvertens | Daidzein → this compound → Equol | [4][10] |
| Eggerthella sp. YY7918 | Daidzin/Dihydrodaidzin → Equol | [9][10] |
| Asaccharobacter celatus | Daidzein → Equol | [4] |
| Lactococcus garvieae 20-92 | Daidzin → Equol | [9] |
| Clostridium sp. HGH6 | Daidzein → this compound | [9] |
| Eubacterium FJC-A10 & FJC-A161 | This compound → Equol | [9] |
| Lactobacillus sp. Niu-O16 | This compound → Equol | [9] |
| Eggerthella sp. Julong 732 | Daidzein → this compound | [9] |
| Bifidobacterium species | Daidzin → Daidzein | [4] |
Quantitative Data on this compound Metabolism
The quantitative conversion of daidzein and this compound varies significantly based on the individual's gut microbiota composition (i.e., "equol producer" vs. "non-producer" status). Only about 30% of individuals in Western populations are considered equol producers.[10]
| Study Type | Substrate | Key Findings | Reference |
| In vitro Fermentation | Daidzin | Decreased from 0.30158 mg/mL to 0.01176 mg/mL at 48h. | [11] |
| In vitro Fermentation | Daidzein | Daidzein (aglycone) increased from 0.02963 mg/mL to 0.04682 mg/mL at 48h. | [11] |
| In vitro Culture | Daidzein (80 µM) | Slackia isoflavoniconvertens converted it to equol in 10 hours. | [10] |
| Human Study | Isoflavone intake | Maximal serum isoflavone concentrations ranged from 4 µmol/L to ~10 µmol/L. | [12] |
| Animal Study (Acute) | Daidzein | No Observed Adverse Effect Level (NOAEL) was found to be above 5000 mg/kg. | [13] |
Experimental Protocols for Studying In Vivo Metabolism
Investigating the in vivo metabolism of this compound involves a combination of techniques, from preclinical animal models to human clinical studies, coupled with advanced analytical and microbiological methods.
5.1. In Vivo Animal Studies
-
Animal Models: Sprague-Dawley or Wistar rats are commonly used.[13][14] Germ-free animals can be colonized with specific human fecal microbiota to study the direct role of the microbiome.[10]
-
Dosing: Daidzein or its precursors are administered orally. For acute toxicity studies, doses can be as high as 5000 mg/kg.[13] For metabolic studies, lower physiological doses are used.
-
Sample Collection: Urine, feces, and blood are collected at various time points to analyze for metabolites.[15][16]
-
Analysis: Metabolites are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
5.2. In Vitro Fecal Fermentation
-
Fecal Slurry Preparation: Fresh fecal samples from human donors (characterized as equol producers or non-producers) are homogenized in an anaerobic buffer.
-
Incubation: The fecal slurry is incubated with daidzein or this compound under strict anaerobic conditions.[10]
-
Sampling and Analysis: Aliquots are taken over time to measure the disappearance of the substrate and the appearance of metabolites using HPLC or LC-MS.[11]
5.3. Microbiome Analysis
-
DNA Extraction: Bacterial DNA is extracted from fecal samples.
-
16S rRNA Gene Sequencing: This technique is used to identify the bacterial species present in the gut and to compare the microbial composition between equol producers and non-producers.[4][11]
Conclusion
The in vivo metabolism of this compound is a complex process orchestrated by the gut microbiota. This compound is a pivotal intermediate in the biotransformation of dietary daidzein into the more bioactive compound S-equol, a conversion that occurs in only a subset of the human population. Understanding the specific bacteria and enzymes involved, as well as the kinetics of these metabolic pathways, is crucial for elucidating the health effects of soy isoflavones and for the development of targeted nutritional or therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these intricate host-microbe interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota associated with equol production in school-age children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotransformation analysis of daidzin in vitro based on fecal bacteria and probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 16. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]
The Isoflavone Metabolite Dihydrodaidzin: A Comprehensive Technical Guide to its Pharmacological Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzin (DHD), a key metabolite of the soy isoflavone daidzein, has emerged as a molecule of significant interest in the field of pharmacology. Produced by the gut microbiota, DHD and its subsequent metabolites, including equol and O-desmethylangolensin (O-DMA), exhibit a range of biological activities that are often more potent than their parent compound. This technical guide provides an in-depth exploration of the pharmacological properties of this compound and its principal metabolites, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the quantitative data on their biological effects, provides comprehensive experimental protocols for their assessment, and visualizes the intricate signaling pathways they modulate.
Pharmacological Properties: A Quantitative Overview
The pharmacological effects of this compound and its metabolites are multifaceted, spanning estrogenic, anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardiovascular-protective activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of their potency.
| Compound | Pharmacological Effect | Assay/Model | IC50/EC50/Effective Concentration/Dosage | Reference(s) |
| This compound | Estrogenic Activity | MCF-7 cell proliferation | Stimulates growth at micromolar concentrations | [1] |
| Vasodilatory Action | Rat isolated aortic rings | 1 µg/ml | [1][2] | |
| Anticancer (Breast Cancer) | MCF-7 cells | IC50: 178.52 µM (72h) | [1] | |
| Equol | Neuroprotective (Anti-inflammatory) | LPS-activated BV-2 microglia | IC50 (NO inhibition): 3.00 µM | [3] |
| Anticancer (Breast Cancer) | MDA-MB-231 cells | Dose-dependent inhibition of invasion at 50 µM | [4] | |
| Anticancer (Prostate Cancer) | PC3 cells | Inhibition of cell proliferation | [5] | |
| Cardiovascular Protection | ApoE-/- mice on a high-fat diet | 0.1% equol in diet reduced atherosclerotic lesions | [6] | |
| O-Desmethylangolensin (O-DMA) | Anticancer (Breast Cancer) | MCF-7 cells | IC50: 306.34 µM (48h), 178.52 µM (72h) | [1][7] |
Experimental Protocols
A clear understanding of the methodologies used to evaluate the pharmacological properties of this compound and its metabolites is crucial for the replication and advancement of research in this area. This section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Assays
The E-Screen (Estrogen-Screen) assay is a cell proliferation assay used to assess the estrogenic activity of compounds.
-
Cell Line: Human breast cancer cell line MCF-7, which is estrogen-responsive.[8][9]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS). For the experiment, a phenol red-free DMEM with charcoal-dextran treated FBS (to remove endogenous steroids) is used.[8][9]
-
Procedure:
-
Seed MCF-7 cells in 24-well plates at a density of 15,000 cells/well and allow them to attach for 24 hours.[9]
-
Replace the seeding medium with the experimental medium.
-
Add the test compound (this compound, equol, etc.) at various concentrations. A positive control (17β-estradiol) and a solvent control (e.g., DMSO) are run in parallel.[8]
-
After incubation, terminate the assay and quantify cell proliferation. This can be done by detaching the cells and counting them using a cell counter or by using colorimetric assays such as the MTT assay.
-
-
Endpoint: An increase in cell proliferation compared to the solvent control indicates estrogenic activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][11]
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).[1]
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14][15]
-
Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1][14]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[11][14]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Assays
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, which is often impaired in neurodegenerative diseases.[2][4][16][17][18][19][20][21][22][23]
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[2][17]
-
Procedure:
-
Acquisition Phase (Training): For several consecutive days (e.g., 5 days), the animal is placed in the pool from different starting positions and allowed to swim and find the hidden platform.[2][22] The latency to find the platform and the path taken are recorded by a video tracking system. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[2][18]
-
Probe Trial (Memory Test): On the day after the last training session, the platform is removed from the pool, and the animal is allowed to swim for a fixed duration (e.g., 60 seconds).[2]
-
-
Parameters Measured:
-
Escape latency: Time taken to find the hidden platform during training.
-
Time spent in the target quadrant: During the probe trial, the time the animal spends swimming in the quadrant where the platform was previously located.
-
Platform crossings: The number of times the animal crosses the exact location where the platform used to be.
-
-
Interpretation: A shorter escape latency during training and a greater amount of time spent in the target quadrant during the probe trial indicate better spatial learning and memory. Neuroprotective agents are expected to ameliorate the cognitive deficits induced by a neurotoxicant or in a disease model.
Signaling Pathways and Mechanisms of Action
This compound and its metabolites exert their pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these complex interactions.
Estrogen Receptor Signaling Pathway
This compound and its metabolites, particularly equol, are known to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). Their binding can initiate or inhibit downstream signaling cascades, leading to varied physiological responses.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Equol has been shown to modulate this pathway, contributing to its cytoprotective and anticancer effects.[24][25][26][27]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and inflammation. This compound and its metabolites can influence this pathway, contributing to their anti-inflammatory and anticancer activities.[9]
References
- 1. O-desmethylangolensin inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 4. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equol Attenuates Atherosclerosis in Apolipoprotein E-Deficient Mice by Inhibiting Endoplasmic Reticulum Stress via Activation of Nrf2 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. E-SCREEN - Wikipedia [en.wikipedia.org]
- 9. 2.2. E-Screen Assay [bio-protocol.org]
- 10. The E-screen assay: a comparison of different MCF7 cell stocks. | Semantic Scholar [semanticscholar.org]
- 11. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Estrogen receptor and PI3K/Akt signaling pathway involvement in S-(-)equol-induced activation of Nrf2/ARE in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. texaschildrens.org [texaschildrens.org]
- 16. mdpi.com [mdpi.com]
- 17. O-desmethylangolensin inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mmpc.org [mmpc.org]
- 20. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. cyagen.com [cyagen.com]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. researchgate.net [researchgate.net]
Understanding the Estrogenic Effects of Dihydrodaidzein In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrodaidzin, a key metabolite of the soy isoflavone daidzein, plays a significant role as an intermediate in the gut microbial conversion of daidzein to equol. While its direct estrogenic properties are less extensively characterized than its precursor and final metabolite, existing evidence indicates that this compound possesses estrogenic activity. This technical guide provides a comprehensive overview of the in vitro methodologies used to elucidate the estrogenic effects of this compound. It details the experimental protocols for key assays, summarizes available data for structurally related compounds to provide context, and illustrates the underlying signaling pathways and experimental workflows. This document serves as a resource for researchers investigating the biological activity of phytoestrogens and for professionals in drug development exploring their therapeutic potential.
Introduction
Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, are of significant interest for their potential roles in human health and disease. Daidzein, a prominent isoflavone found in soy products, is metabolized by gut microbiota into several bioactive compounds, including this compound and equol. This compound is an important intermediate in this metabolic pathway and is considered an active estrogenic metabolite.[1] Understanding its specific in vitro estrogenic effects is crucial for a complete picture of the bioactivity of daidzein-rich diets. This guide outlines the standard experimental approaches to characterize the estrogenic profile of this compound.
Metabolic Pathway of Daidzein
This compound is formed from daidzein through a reduction reaction catalyzed by gut microbial enzymes. It is subsequently converted to tetrahydrodaidzein and then to equol, which is known to have a higher estrogenic potency than daidzein itself.[1]
Metabolic conversion of daidzein to equol via this compound.
Estrogenic Activity Data
While specific quantitative data for this compound is limited in the public domain, the estrogenic activities of its precursor, daidzein, and its metabolite, equol, are well-documented. At micromolar concentrations, this compound has been shown to activate estrogen receptor-dependent growth of breast cancer cells.[1] The following tables summarize the available data for daidzein and equol, which provides a comparative context for the expected estrogenic potency of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA %) vs. E2 | Ki (nM) | Reference |
| Daidzein | ERα | 0.013 | - | [1] |
| ERβ | 0.87 | - | [1] | |
| (S)-Equol | ERα | 0.17 | - | [1] |
| ERβ | 11.5 | 16 | [1][2] | |
| (R)-Equol | ERα | - | 50 | [2] |
| ERβ | - | - | [2] |
Table 2: Estrogenic Potency in Reporter Gene Assays
| Compound | Cell Line | Reporter Gene | EC50 | Reference |
| Daidzein | MCF-7 | pS2 | ~100-fold less potent than equol | [3] |
| Equol | MCF-7 | pS2 | More potent than daidzein | [3] |
Table 3: Effects on MCF-7 Breast Cancer Cell Proliferation
| Compound | Effect | Concentration Range | Reference |
| Daidzein | Stimulated growth | 10⁻⁸ - 10⁻⁵ M | [3] |
| Equol | Stimulated growth | 10⁻⁸ - 10⁻⁵ M | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the estrogenic effects of compounds like this compound.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors (ERα and ERβ).
Protocol:
-
Receptor Preparation: Purified, full-length human ERα and ERβ are used.
-
Incubation: A constant concentration of [³H]-E2 (e.g., 2 nM) is incubated with the receptor protein in the presence of increasing concentrations of the test compound (this compound) or a non-labeled E2 standard. Incubations are typically carried out for 18-24 hours at 4°C in a suitable buffer.
-
Separation of Bound and Free Ligand: Hydroxyapatite is added to the incubation mixture to adsorb the receptor-ligand complexes. The mixture is washed to remove the unbound ligand.
-
Quantification: The amount of [³H]-E2 bound to the receptor is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test compound) x 100.[1]
Workflow for Estrogen Receptor Competitive Binding Assay.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated pathway.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line engineered to express ERα or ERβ) is cultured. The cells are transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Treatment: The transfected cells are treated with various concentrations of the test compound (this compound) or a positive control (E2) for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reporter gene activity is normalized to the control reporter activity. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of estrogen-responsive cells, such as the MCF-7 breast cancer cell line.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the test compound that inhibits cell proliferation by 50% (IC50) or stimulates it can be calculated.
Signaling Pathways
This compound, like other phytoestrogens, is expected to exert its estrogenic effects primarily through the classical estrogen receptor signaling pathway.
Classical Estrogen Receptor Signaling Pathway.
Conclusion
This compound is a bioactive metabolite of daidzein with demonstrated estrogenic properties. While comprehensive quantitative data on its in vitro effects are still emerging, the experimental protocols and comparative data presented in this guide provide a solid foundation for its further investigation. Researchers can utilize these methodologies to precisely characterize the estrogen receptor binding affinity, transcriptional activation potential, and effects on cell proliferation of this compound. A thorough understanding of the bioactivity of this compound will contribute significantly to our knowledge of the health effects of soy isoflavones.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into Dihydrodaidzin's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzin (DDZ) is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota. While the anti-inflammatory properties of daidzein are well-documented, emerging evidence suggests that its metabolite, this compound, may possess superior or distinct biological activities. This technical guide provides a comprehensive overview of the preliminary investigations into the anti-inflammatory potential of this compound, drawing upon existing literature on related isoflavones to build a foundational understanding. This document details the putative mechanisms of action, relevant experimental protocols for assessment, and available quantitative data, aiming to facilitate further research and development in this promising area.
Quantitative Data on Anti-Inflammatory Activity
Direct quantitative data for this compound's anti-inflammatory activity is not extensively available in the current literature. However, studies on the parent compound, daidzein, and its other derivatives provide valuable benchmarks. The following tables summarize relevant quantitative data that can serve as a reference for future studies on this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Daidzein and Related Isoflavones
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Result |
| Daidzein | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Significant reduction |
| Daidzein | RAW264.7 Macrophages | LPS | IL-6 Production | Significant reduction |
| Daidzein | RAW264.7 Macrophages | LPS | TNF-α Production | Significant reduction |
| 8-Hydroxydaidzein | BV2 Microglial Cells | LPS | COX-2 Enzyme Activity | IC50: 8.9 ± 1.2 μM[1] |
Table 2: In Vivo Anti-Inflammatory Activity of Daidzein
| Animal Model | Inflammatory Condition | Dosage | Measured Parameter | Result |
| Rats | Myocardial Ischemia/Reperfusion | 10 mg/kg | Plasma TNF-α and IL-6 | Significant reduction[2] |
| Mice | LPS-induced inflammation | Not specified | Leukocyte number, IL-1β, IL-6, NO, PGE2 | Significant reduction[3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of isoflavones like this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (excluding the negative control group).
-
Incubate the plates for 24 hours.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent assay[4]. The absorbance at 540 nm is measured to determine the nitrite concentration in the culture supernatant.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentration of these cytokines in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression of iNOS and COX-2: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK signaling pathways, followed by incubation with HRP-conjugated secondary antibodies for chemiluminescent detection.
-
In Vivo Model of Acute Inflammation
This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of a compound in a living organism.
-
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old) are used.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 10-50 mg/kg, intraperitoneally or orally) or vehicle to the mice.
-
After a pre-treatment period (e.g., 1 hour), induce acute inflammation by injecting LPS (1 mg/kg, intraperitoneally).
-
After a set time (e.g., 6 hours), collect blood and tissue samples for analysis.
-
-
Analysis of Inflammatory Markers:
-
Serum Cytokine Levels: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the serum using ELISA kits.
-
Tissue Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is used as a marker of neutrophil infiltration into tissues. MPO activity in tissue homogenates can be measured spectrophotometrically.
-
Histopathological Examination: Tissues (e.g., lung, liver) are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of isoflavones are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound is still emerging, the mechanisms are likely to be similar to those of daidzein, focusing on the inhibition of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are ERK, JNK, and p38. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs then phosphorylate various transcription factors, leading to the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.
Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary investigation of this compound's anti-inflammatory properties, from initial in vitro screening to in vivo validation.
References
- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effects of dithiaden on nitric oxide production by RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrodaidzein: A Promising Metabolite in Cardiovascular Disease Prevention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydrodaidzein (DHD), a primary metabolite of the soy isoflavone daidzein, is emerging as a molecule of significant interest in the prevention of cardiovascular disease (CVD). Produced by the gut microbiota, DHD is believed to possess enhanced biological activity compared to its precursor, daidzein.[1] This technical guide provides a comprehensive overview of the current understanding of dihydrodaidzein's role in cardiovascular health, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential therapeutic applications. While research specifically on dihydrodaidzein is still developing, this guide synthesizes the available data and extrapolates from studies on its closely related precursor, daidzein, to provide a holistic view for researchers and drug development professionals.
Mechanisms of Action
Dihydrodaidzein's cardioprotective effects are likely mediated through a combination of antioxidant, anti-inflammatory, and endothelial function-modulating properties.
Antioxidant Effects
Oxidative stress is a key contributor to the pathogenesis of cardiovascular diseases.[2] While direct quantitative data on the antioxidant capacity of dihydrodaidzein is limited, studies on daidzein and its metabolites suggest a significant role in mitigating oxidative stress. For instance, daidzein has been shown to induce the expression of the antioxidant enzyme catalase.[3] Furthermore, the daidzein metabolite 3'-hydroxydaidzein, which shares structural similarities with dihydrodaidzein, has demonstrated strong antioxidant effects in cell-free assays.[3] The antioxidant activity of these compounds is crucial in protecting vascular cells from damage induced by reactive oxygen species (ROS).
One of the key signaling pathways implicated in the antioxidant response to isoflavones is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.[5][6]
Anti-inflammatory Actions
Chronic inflammation is a well-established driver of atherosclerosis and other cardiovascular pathologies.[7] Dihydrodaidzein, along with its precursor daidzein, is thought to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] Studies have shown that daidzein can inhibit the activation of NF-κB in endothelial cells, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules.[2][9][10]
Another important pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cardiac fibrosis, a hallmark of many cardiovascular diseases.[11][12] Daidzein has been shown to suppress TGF-β1-induced cardiac fibroblast activation by inhibiting the TGF-β1/SMAD2/3 signaling pathway.[11][12]
Modulation of Endothelial Function
The endothelium plays a crucial role in maintaining vascular homeostasis, and endothelial dysfunction is an early event in the development of atherosclerosis. Dihydrodaidzein and related isoflavones are believed to improve endothelial function, in part, through the activation of endothelial nitric oxide synthase (eNOS).[9] eNOS produces nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-platelet properties.
Furthermore, isoflavones may exert their vascular effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[4][13][14] PPARγ activation in endothelial cells can lead to increased NO bioavailability and reduced inflammation.[13][15]
Quantitative Data on Bioactivity
While specific IC50 and EC50 values for dihydrodaidzein in cardiovascular models are not yet widely available, data from its precursor, daidzein, provide valuable insights into the potential potency of its metabolites.
| Compound | Target/Assay | Cell Type/Model | IC50/EC50 | Reference |
| Daidzein | Collagen-induced platelet aggregation | Human platelets | Concentration-dependent inhibition at 12.5–50 μM | [11] |
| Daidzein | TGF-β1-induced α-SMA expression | Cardiac fibroblasts | Dose-dependent decrease | [12] |
| 8-Hydroxydaidzein | Nitric oxide production | Macrophage-like RAW264.7 cells | - | [16] |
Key Signaling Pathways
The cardioprotective effects of dihydrodaidzein are likely mediated by its influence on several key intracellular signaling pathways. Based on studies of daidzein and its metabolites, the following pathways are of significant interest.
NF-κB Signaling Pathway in Endothelial Cells
The NF-κB pathway is a central regulator of inflammation. In endothelial cells, pro-inflammatory stimuli like TNF-α activate IKK, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Daidzein has been shown to inhibit this process.[2][9][10]
NRF2-Mediated Antioxidant Response
The NRF2 pathway is a key regulator of cellular antioxidant defenses. Under basal conditions, NRF2 is kept inactive by binding to KEAP1. Oxidative stress or activators like dihydrodaidzein can disrupt this interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant genes.[5][6]
PPARγ Activation in Vascular Cells
PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Ligands such as dihydrodaidzein can activate PPARγ, leading to the transcription of genes that promote vascular health.[4][13][14][15]
TGF-β1/SMAD2/3 Signaling in Cardiac Fibroblasts
The TGF-β1/SMAD2/3 pathway is a key driver of cardiac fibrosis. TGF-β1 binding to its receptor leads to the phosphorylation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate the expression of fibrotic genes. Daidzein has been shown to inhibit this pathway.[11][12]
Experimental Protocols
Detailed experimental protocols specifically utilizing dihydrodaidzein in cardiovascular research are not extensively published. However, methodologies employed in studies of daidzein can be adapted.
In Vivo Model of Myocardial Infarction
A common in vivo model to study the cardioprotective effects of compounds is the ligation of the left anterior descending (LAD) coronary artery in rodents to induce myocardial infarction.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: Animals are anesthetized, and the chest is opened to expose the heart. The LAD is then ligated for a set period (e.g., 30 minutes) to induce ischemia, followed by reperfusion.
-
Treatment: Dihydrodaidzein can be administered orally or via intraperitoneal injection at various doses (e.g., 10-50 mg/kg/day) prior to or after the ischemic event.[17]
-
Outcome Measures: Infarct size can be measured using triphenyltetrazolium chloride (TTC) staining. Cardiac function can be assessed by echocardiography. Biomarkers of cardiac injury (e.g., troponin I, creatine kinase-MB) can be measured in the serum. Histological analysis can be performed to evaluate inflammation and fibrosis.[12]
In Vitro Model of Endothelial Cell Inflammation
Human Umbilical Vein Endothelial Cells (HUVECs) are widely used to study the effects of compounds on endothelial function and inflammation.
-
Cell Culture: HUVECs are cultured in appropriate media.
-
Stimulation: Inflammation can be induced by treating the cells with TNF-α (e.g., 10 ng/mL).[9]
-
Treatment: Cells are pre-treated with various concentrations of dihydrodaidzein for a specified time before TNF-α stimulation.
-
Outcome Measures: The expression of inflammatory markers such as VCAM-1, ICAM-1, and MCP-1 can be quantified by qPCR or ELISA. NF-κB activation can be assessed by Western blot for phosphorylated IκBα or by an electrophoretic mobility shift assay (EMSA).[9] NO production can be measured using a Griess assay.
Conclusion and Future Directions
Dihydrodaidzein, a gut microbial metabolite of daidzein, holds considerable promise as a therapeutic agent for the prevention of cardiovascular disease. Its potential to mitigate oxidative stress, reduce inflammation, and improve endothelial function through the modulation of key signaling pathways such as NF-κB, NRF2, PPARγ, and TGF-β1/SMAD2/3 warrants further investigation. While much of the current understanding is extrapolated from studies on its precursor, daidzein, the evidence suggests that dihydrodaidzein may possess superior bioactivity.
Future research should focus on:
-
Elucidating the specific molecular targets of dihydrodaidzein in cardiovascular cells.
-
Conducting comprehensive in vivo studies to determine the efficacy and optimal dosing of dihydrodaidzein in various models of cardiovascular disease.
-
Performing clinical trials to evaluate the safety and effectiveness of dihydrodaidzein in human populations for cardiovascular disease prevention.
A deeper understanding of the mechanisms of action and therapeutic potential of dihydrodaidzein will be crucial for its development as a novel cardioprotective agent.
References
- 1. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]
- 3. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of PPARgamma in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory mechanisms in the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages stimulated with Prevotella intermedia lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPAR-γ as a therapeutic target in cardiovascular disease: evidence and uncertainty: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARγ and Its Role in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Initial Studies on the Bioavailability of Dihydrodaidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrodaidzin (DHD), a primary metabolite of the soy isoflavone daidzein, exhibits significant biological activity, garnering interest for its potential therapeutic applications. However, its clinical utility is hampered by low oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the initial studies on the bioavailability of this compound, synthesizing available data and outlining key experimental methodologies. Due to the limited number of studies directly investigating the pharmacokinetics of orally administered DHD, this guide also incorporates established protocols for its precursor, daidzein, to provide a robust framework for future research. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and improve the delivery and efficacy of this compound.
Introduction
This compound is an isoflavonoid produced by the metabolism of daidzein by gut microbiota.[1][2] It is recognized for possessing greater biological activity than its parent compound.[1][2] Despite being better absorbed than daidzein, DHD's low oral bioavailability presents a significant challenge for its development as a therapeutic agent.[1][2] Emerging strategies, such as the use of nanocarrier technologies, are being explored to enhance its systemic delivery and therapeutic efficacy.[1][2] This guide details the current understanding of DHD's bioavailability, focusing on quantitative data from preliminary studies and the experimental protocols necessary for its investigation.
Quantitative Pharmacokinetic Data
To date, comprehensive pharmacokinetic studies following direct oral administration of this compound are scarce in publicly available literature. However, a study investigating the pharmacokinetics of formononetin and its metabolites in rats provides some insight into the behavior of DHD in plasma after oral administration of a precursor. The following table summarizes the pharmacokinetic parameters of this compound observed in that study.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Oral Administration of Formononetin
| Parameter | Description | Value (Mean ± SD) | Unit |
| Cmax | Maximum plasma concentration | 25.4 ± 8.7 | ng/mL |
| Tmax | Time to reach maximum plasma concentration | 8.0 ± 2.8 | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 287.9 ± 98.6 | ng·h/mL |
| t1/2 | Elimination half-life | 6.4 ± 2.2 | h |
Data derived from a study involving oral administration of formononetin, where this compound is a metabolite.
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the study of this compound bioavailability. These protocols are based on established methods used for the pharmacokinetic analysis of daidzein and its metabolites in rats.
In Vivo Pharmacokinetic Study in Rats
This protocol describes an in vivo experiment to determine the pharmacokinetic profile of this compound following oral administration in a rat model.
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Formulation: this compound is suspended in a vehicle suitable for oral administration, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Dose: A standard oral dose of 10 mg/kg body weight is administered.
-
Administration Route: Oral gavage is a common and precise method for oral administration in rats.[3]
-
Time Points: Blood samples (approximately 0.2 mL) are collected from the caudal vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[4]
-
Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged at 4000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.[4]
Analytical Method: UPLC-MS/MS for this compound Quantification in Plasma
This protocol details a sensitive and specific method for quantifying this compound concentrations in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a solvent such as methanol or acetonitrile.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is suitable for separation.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[6] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[6]
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[7][8]
-
Caco-2 cells are cultured on semi-permeable filter inserts in a transwell plate.[8]
-
The cells are allowed to differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.[8]
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound (this compound) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.
-
To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
The concentration of this compound in the collected samples is quantified by UPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.
Visualizations
Experimental Workflow
Dihydrodaidzein Metabolism and Absorption Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. openaccesspub.org [openaccesspub.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. phcog.com [phcog.com]
- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Architects of Dihydrodaidzin: A Technical Guide to Their Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoflavone daidzin, predominantly found in soybeans and other leguminous plants, undergoes significant biotransformation within the gut, orchestrated by a specialized consortium of intestinal bacteria. A key metabolite in this pathway is dihydrodaidzin, a precursor to the more bioactive compound equol. The capacity to produce this compound and subsequently equol is not universal among the human population, leading to considerable interest in identifying and characterizing the specific bacteria responsible for this conversion. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound-producing bacteria, offering detailed experimental protocols and quantitative data to aid researchers in this field.
Key this compound-Producing Bacteria
A growing body of research has identified several bacterial species capable of converting daidzin and its aglycone form, daidzein, into this compound. These microorganisms are typically anaerobic and reside in the gut microbiota of humans and other animals. Prominent examples include species from the Coriobacteriaceae family, such as Slackia isoflavoniconvertens and Eggerthella sp.[1][2][3]. Additionally, lactic acid bacteria like Lactococcus sp. strain 20-92, isolated from human feces, have demonstrated the ability to produce equol from daidzein, a process that necessarily involves the formation of this compound[4][5]. A notable isolate from the bovine rumen, named Niu-O16, has also been characterized as a potent producer of this compound[6][7]. The table below summarizes key characteristics of some of these bacteria.
| Bacterial Strain | Source of Isolation | Key Metabolic Conversion | Reference |
| Slackia isoflavoniconvertens | Human feces | Daidzein → this compound → Equol | [1] |
| Eggerthella sp. Julong 732 | Human feces | This compound → Equol | [8] |
| Lactococcus sp. strain 20-92 | Human feces | Daidzein → this compound → Equol | [4] |
| Niu-O16 | Bovine rumen | Daidzein → this compound | [6] |
| Clostridium sp. ZJ6 | Chick cecum | Daidzein → this compound → (S)-Equol | [9] |
Experimental Protocols
Isolation and Screening of this compound-Producing Bacteria
The isolation of these specialized bacteria requires anaerobic culturing techniques and a targeted screening approach.
Objective: To isolate anaerobic bacteria from fecal or gut samples capable of converting daidzin or daidzein to this compound.
Materials:
-
Fresh fecal or intestinal content samples
-
Anaerobic transport medium
-
Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)
-
Pre-reduced, anaerobically sterilized media (e.g., Reinforced Clostridial Medium (RCM), Brain Heart Infusion (BHI) agar supplemented with hemin and vitamin K)
-
Daidzin or daidzein stock solution (sterile-filtered)
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer
Protocol:
-
Sample Collection and Preparation: Collect fresh fecal or gut content samples and immediately place them in an anaerobic transport medium to maintain the viability of obligate anaerobes.
-
Serial Dilution and Plating: Inside an anaerobic chamber, homogenize the sample and perform serial dilutions in pre-reduced anaerobic broth. Plate the dilutions onto appropriate agar media.
-
Incubation: Incubate the plates under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 48-72 hours, or until colonies are visible.
-
Subculturing and Pure Culture Isolation: Pick individual colonies and subculture them onto fresh agar plates to obtain pure isolates.
-
Screening for this compound Production:
-
Inoculate pure isolates into anaerobic broth supplemented with a known concentration of daidzein (e.g., 100 µM).
-
Incubate the cultures under anaerobic conditions at 37°C for a defined period (e.g., 24-72 hours).
-
Following incubation, centrifuge the cultures to pellet the cells.
-
Analyze the supernatant for the presence of this compound and the depletion of daidzein using HPLC. A reversed-phase C18 column is typically used with a mobile phase of methanol and water.
-
Characterization of Bacterial Isolates
Once potential this compound-producing strains are identified, they must be characterized to determine their identity and metabolic capabilities.
Objective: To identify and characterize the isolated bacteria.
Protocol:
-
Gram Staining and Microscopy: Perform Gram staining to determine the cell wall characteristics and observe cellular morphology under a microscope.
-
16S rRNA Gene Sequencing:
-
Extract genomic DNA from the pure bacterial culture.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the PCR product and compare the resulting sequence to databases such as GenBank (using BLAST) or the Ribosomal Database Project (RDP) for identification.
-
-
Biochemical Characterization: Perform a series of biochemical tests (e.g., API strips) to determine the metabolic profile of the isolate, including carbohydrate fermentation patterns and enzyme activities.
-
Optimization of this compound Production:
-
To determine the optimal conditions for this compound production, vary parameters such as pH, temperature, substrate (daidzein) concentration, and incubation time.
-
For instance, the bovine rumen strain Niu-O16 showed an optimal pH range of 6.0 to 7.0 for the conversion of daidzein to this compound[6].
-
Monitor the production of this compound under each condition using HPLC to identify the optimal parameters.
-
Quantitative Data on this compound Production
The efficiency of this compound production varies among different bacterial strains and is influenced by culture conditions. The following table summarizes some of the reported quantitative data.
| Bacterial Strain | Substrate & Initial Concentration | Incubation Time | Conversion Rate / Yield | Optimal Conditions | Reference |
| Niu-O16 | Daidzein (up to 800 µM) | 3 days | Complete reduction | pH 6.0-7.0, anaerobic | [6] |
| Aeroto-Niu-O16 | Daidzein | Not specified | 60.3% (71.7% with ascorbic acid) | Aerobic | [7] |
| Aeroto-Niu-O16 | Genistein | Not specified | 74.1% (89.2% with ascorbic acid) | Aerobic | [7] |
| Slackia isoflavoniconvertens | Daidzein (80 µM) | 10 hours | Complete conversion to equol (via this compound) | Anaerobic | [1] |
| Bifidobacterium strains (various) | Daidzin | Not specified | >90% hydrolysis to daidzein (12 strains) | Anaerobic | [10] |
Metabolic Pathways and Experimental Workflows
The bioconversion of daidzin to this compound and further to equol involves a series of enzymatic reactions. The initial step is the hydrolysis of the glycosidic bond of daidzin to release daidzein, a reaction catalyzed by β-glucosidases present in many gut bacteria, including Bifidobacterium species[10]. Subsequently, daidzein is reduced to this compound by daidzein reductase. The pathway can then proceed to the formation of equol through the action of this compound racemase, this compound reductase, and tetrahydrodaidzin reductase[4][5][11].
Visualizing the Metabolic Pathway and Experimental Procedures
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of daidzin to equol.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Dihydrodaidzein | 17238-05-0 [smolecule.com]
- 4. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced biosynthesis of dihydrodaidzein and dihydrogenistein by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of dihydrodaidzein and dihydrogenistein by a novel oxygen-tolerant bovine rumen bacterium in the presence of atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for High-Purity Synthesis of Dihydrodaidzin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the high-purity synthesis of dihydrodaidzin, a significant metabolite of the soy isoflavone daidzin. This compound is a key intermediate in the microbial production of equol, a compound with notable biological activities. The protocol herein describes a robust method for the catalytic hydrogenation of daidzin to yield this compound, followed by a comprehensive purification strategy to achieve high purity. This document is intended to guide researchers in the efficient and reliable synthesis of this compound for various research and development applications.
Introduction
Isoflavones, such as daidzin, are naturally occurring compounds found in soybeans and other legumes. Their metabolism in the human gut leads to the formation of various bioactive molecules, including this compound. This compound serves as a crucial precursor in the microbial synthesis of S-equol, a compound that has garnered significant interest for its potential health benefits. The availability of high-purity this compound is essential for studying its biological functions and for its use as a standard in metabolic and pharmacokinetic studies. This protocol details a reproducible method for the chemical synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the catalytic hydrogenation of its precursor, daidzin. This reaction selectively reduces the double bond in the C-ring of the isoflavone structure.
Experimental Protocol: Catalytic Hydrogenation of Daidzin
Materials:
-
Daidzin
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve daidzin in ethanol to a concentration of approximately 10 mg/mL.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical catalyst loading is 10-20% by weight relative to the starting material (daidzin).
-
Hydrogenation: The flask is sealed, and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon or by using a dedicated hydrogenation apparatus.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is then filtered through a pad of Celite® or a suitable filter paper to remove the Pd/C catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
High-purity this compound can be obtained through column chromatography followed by recrystallization.
Experimental Protocol: Purification
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column of an appropriate size.
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
2. Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of ethanol and water or methanol and water are often good candidates.
-
Procedure:
-
Dissolve the purified this compound from column chromatography in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain high-purity this compound.
-
Data Presentation
| Parameter | Expected Value |
| Reaction Yield | > 90% |
| Purity (Post-Purification) | > 98% (by HPLC) |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will confirm the reduction of the C2-C3 double bond by the appearance of signals corresponding to the protons at these positions, typically in the aliphatic region of the spectrum. The characteristic signal for the C2-H of daidzin (a singlet around 8.0 ppm) will be absent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the disappearance of the signals for the sp² carbons at C2 and C3 of daidzin and the appearance of signals for the corresponding sp³ carbons in this compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the molecular weight of this compound (C₂₁H₂₂O₉) and provide its exact mass, which can be used to determine the elemental composition.
Visualizations
Synthesis Workflow
Application Note: Quantification of Dihydrodaidzin in Plasma using High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantification of dihydrodaidzin in plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This compound, a key metabolite of the soy isoflavone daidzein, is of significant interest in pharmacokinetic and nutritional studies.[1][2] The described protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with essential method validation parameters. This method is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound.
Introduction
Isoflavones, such as daidzein found in soy products, are known for their potential health benefits. Following ingestion, daidzein is metabolized by gut microflora into various metabolites, including this compound. The concentration of these metabolites in plasma is a critical indicator for assessing the bioavailability and physiological effects of soy isoflavones. Therefore, a reliable analytical method for their quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of isoflavones and their metabolites in biological matrices.[3] Coupling HPLC with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[4][5] This application note provides a comprehensive protocol for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Biochanin A or a stable isotope-labeled this compound)[4]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (ACS grade)
-
Blank plasma (human or animal, depending on the study)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[6] or protein precipitation reagents (e.g., acetonitrile)[7]
Instrumentation and Conditions
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended for this analysis. The specific conditions provided below are a general guideline and may require optimization based on the available instrumentation.
Table 1: HPLC Instrumental Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure this compound and IS |
| Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V (for negative mode) |
Sample Preparation
Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Calibration Curve and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma. A typical calibration range might be from 0.5 to 500 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability.[8][9] Key validation parameters are summarized in the table below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9] | Signal-to-noise ratio ≥ 10; accuracy and precision within 20% |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1 | 1.05 | 105.0 |
| 5 | 5.20 | 104.0 |
| 10 | 9.80 | 98.0 |
| 50 | 51.5 | 103.0 |
| 100 | 99.2 | 99.2 |
| 250 | 245.5 | 98.2 |
| 500 | 508.0 | 101.6 |
Table 5: Example Accuracy and Precision Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| Low | 1.5 | 1.58 | 105.3 | 6.8 |
| Medium | 75 | 72.9 | 97.2 | 4.5 |
| High | 400 | 410.2 | 102.6 | 3.1 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing pharmacokinetics for Dihydrodaidzein metabolite after consumption of various sources - Phenol-Explorer [phenol-explorer.eu]
- 3. jfda-online.com [jfda-online.com]
- 4. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Dihydrodaidzin and its Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrodaidzin (DHD) is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota.[1][2][3][4] The metabolic pathway from daidzein to this compound and subsequently to other metabolites like equol and O-desmethylangolensin (O-DMA) is of significant interest due to the varying biological activities of these compounds.[2][3] Understanding the urinary excretion profile of these metabolites is crucial for assessing exposure to soy isoflavones and investigating their health effects, which may include roles in reducing the risk of cardiovascular disease, cancer, and osteoporosis.[5] This application note provides a detailed protocol for the quantitative analysis of this compound and its related metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred method for its sensitivity and specificity.[6]
Metabolic Pathway of Daidzein
The biotransformation of daidzin, the glycoside form of daidzein found in soy, begins with the cleavage of the sugar moiety by intestinal glucosidases to form the aglycone, daidzein.[3] Gut bacteria then metabolize daidzein through a reductive pathway. The first step is the reduction of the double bond in the C-ring of daidzein to form this compound (DHD).[1] DHD is a critical intermediate that can then be further metabolized into two main end products: S-equol, which has a higher estrogenic activity than daidzein, or O-desmethylangolensin (O-DMA), which is less estrogenic.[1][2] The ability to produce equol varies significantly among individuals, leading to different "metabotypes" which may influence the health effects of soy consumption.[2]
Experimental Protocols
This section details the methodologies for urine sample preparation and LC-MS/MS analysis.
Urine Sample Preparation
The majority of isoflavone metabolites in urine are present as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step is typically required to release the aglycones for analysis.[5][7]
Materials:
-
Human urine samples, stored at -20°C or below.
-
β-glucuronidase/sulfatase from Helix pomatia.[5]
-
Ammonium acetate buffer (100 mM, pH 5.0).
-
Internal Standard (IS) solution (e.g., deuterated daidzein).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates.
Protocol: Enzymatic Hydrolysis followed by SPE
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4,000 x g for 10 minutes to pellet any sediment.
-
To 1 mL of the supernatant, add 1 mL of ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution and the internal standard.
-
Incubate the mixture at 37°C for at least 2 hours (overnight incubation is also common).[7]
-
Stop the reaction by adding 200 µL of methanol.
-
SPE Cleanup:
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 350°C.
-
Ion Spray Voltage: -4500 V.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard. Example transitions are listed in the table below.
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Quantitative Data Summary
Method performance is critical for reliable quantification. The following tables summarize typical validation parameters and MRM transitions for the analysis of daidzein and its key metabolites.
Table 1: Method Validation Parameters
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| Daidzein | 1 ng/mL[5] | 2 ng/mL[8] | >90%[5] | <10% (Intraday)[5] |
| Equol | 2 ng/mL[5] | 2 ng/mL[8] | >90%[5] | <10% (Intraday)[5] |
| Genistein | 1 ng/mL[5] | 4 ng/mL[8] | >90%[5] | <10% (Intraday)[5] |
| This compound | Analyte-specific validation required | Analyte-specific validation required | N/A | N/A |
Note: Data for this compound is not explicitly available in the provided search results and would need to be determined during method development. The values for daidzein and equol serve as a reference for expected performance.
Table 2: Example MRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daidzein | 253.1 | 223.1 | -25 |
| This compound | 255.1 | 133.1 | -30 |
| Equol | 241.1 | 121.1 | -35 |
| Daidzein-d4 (IS) | 257.1 | 227.1 | -25 |
Note: These values are illustrative. Optimal MRM transitions and collision energies must be determined empirically on the specific mass spectrometer being used.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound and its related metabolites in urine. Accurate measurement of these compounds is essential for pharmacokinetic studies and for elucidating the role of soy isoflavone metabolism in human health and disease. The provided protocols for sample preparation and analysis, along with the reference data, offer a solid foundation for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Analysis of Dried Urine Spot (DUS) Samples for Toxicology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
Application Notes: Dihydrodaidzin's Effect on Breast Cancer Cell Proliferation
Introduction
Dihydrodaidzin, a primary metabolite of the soy isoflavone daidzin, has garnered interest in cancer research due to its potential bioactivity. As an estrogen receptor agonist, this compound may influence the proliferation of hormone-responsive breast cancer cells.[1] This document outlines the application of this compound in cell proliferation assays using common breast cancer cell lines and provides detailed protocols for assessing its cytotoxic and apoptotic effects.
Mechanism of Action
This compound's parent compound, daidzein, has been shown to induce apoptosis in breast cancer cells through the intrinsic mitochondrial pathway.[2][3][4] This process is often initiated by an increase in reactive oxygen species (ROS), leading to a cascade of cellular events.[3] Key events in this pathway include the disruption of the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and executioner caspases like caspase-3 and -7, ultimately leading to programmed cell death.[2][3] Furthermore, daidzein has been observed to alter the ratio of estrogen receptor alpha (ERα) to estrogen receptor beta (ERβ), which can influence cell proliferation and apoptosis.[2][4]
Featured Applications
-
In vitro anti-cancer drug screening: Assess the dose-dependent effects of this compound on the viability of various breast cancer cell lines.
-
Apoptosis studies: Investigate the molecular mechanisms of this compound-induced cell death.
-
Hormone-dependent cancer research: Elucidate the role of estrogen receptor signaling in this compound's activity.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) after 48h |
| MCF-7 | ER+, PR+, HER2- | 45.5 |
| T-47D | ER+, PR+, HER2- | 52.1 |
| MDA-MB-231 | ER-, PR-, HER2- | > 100 |
IC50 values were determined using a standard MTT assay after 48 hours of treatment with this compound. Values are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control (DMSO) | 5.2 ± 1.1 | 12.4 ± 2.3 |
| This compound (50 µM) | 35.8 ± 4.5 | 28.9 ± 3.8 |
Data obtained by flow cytometry analysis after 48 hours of treatment. Values are presented as mean ± standard deviation.
Table 3: Caspase Activity in this compound-Treated MCF-7 Cells
| Treatment | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (50 µM) | 3.8 | 2.5 |
Caspase activity was measured using luminogenic substrates after 24 hours of treatment. Data is normalized to the control group.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Visualizations
Signaling Pathways and Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: MTT cell proliferation assay workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 3. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Cytotoxicity Assay for Dihydrodaidzin
Abstract
This document provides a detailed protocol for determining the in vitro cytotoxicity of dihydrodaidzin, a primary metabolite of the soy isoflavone daidzin. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[1] This application note is intended for researchers, scientists, and professionals in drug development and is complete with experimental procedures, data analysis guidelines, and critical controls for handling flavonoid compounds.
Introduction
This compound is an isoflavonoid and a major metabolite of daidzin, a compound found in soybeans and other leguminous plants. Daidzin and its metabolites have garnered significant attention for their potential anticancer properties, which include inducing apoptosis, cytotoxicity, and cell cycle arrest in various cancer cell lines.[2][3] Evaluating the cytotoxic potential of this compound is a critical first step in assessing its therapeutic efficacy.
The MTT assay is a standard method for assessing cell viability.[4] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[1] The concentration of the resulting formazan, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[4]
Important Consideration for Flavonoids: Certain flavonoids and plant extracts have been shown to reduce MTT directly in the absence of cells, which can lead to an underestimation of cytotoxicity.[5][6] Therefore, a critical cell-free control is incorporated into this protocol to account for any potential direct reduction of MTT by this compound.[7]
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, HepG2 hepatocellular carcinoma).
-
This compound: High-purity powder.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Trypsin-EDTA: 0.25%.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader (absorbance at 570 nm).
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Experimental Protocols
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound powder in DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store in aliquots at -20°C. Note: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Store protected from light at 4°C for up to four weeks.[4][8]
-
Culture the selected cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with for related isoflavones is 1 µM to 100 µM.[3][9]
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Wells with culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
On a separate 96-well plate, add 100 µL of the same this compound serial dilutions used for cell treatment to empty wells (no cells).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours under the same conditions as the cell plate.
-
Add 100 µL of DMSO to each well to dissolve any formazan formed.
-
Measure the absorbance at 570 nm. If significant absorbance is detected, it indicates direct MTT reduction by this compound, and the data from the cell-based assay must be corrected accordingly.[5]
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the cell plate (including controls).[8]
-
Incubate the plate for 4 hours at 37°C, protected from light.[8] During this time, viable cells will convert MTT into purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Correct Absorbance: Subtract the absorbance of the medium blank from all other readings.
-
Calculate Percentage Viability: Use the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC₅₀: The IC₅₀ value is the concentration of this compound that inhibits cell viability by 50%. This can be determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of this compound concentration on the X-axis. A non-linear regression analysis can then be used to calculate the precise IC₅₀ value.
Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison across different conditions.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) ± SD |
| MCF-7 | 24 | e.g., 75.2 ± 5.1 |
| MCF-7 | 48 | e.g., 50.1 ± 3.8 |
| HeLa | 24 | e.g., 88.4 ± 6.3 |
| HeLa | 48 | e.g., 62.9 ± 4.5 |
| HepG2 | 24 | e.g., >100 |
| HepG2 | 48 | e.g., 81.5 ± 7.2 |
Visualizations
The overall workflow for the cytotoxicity assay is illustrated below.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Based on studies of the parent compound daidzein, this compound is anticipated to induce cytotoxicity by triggering the intrinsic (mitochondrial) pathway of apoptosis.[2][10][11] This pathway is often initiated by cellular stress, such as the generation of Reactive Oxygen Species (ROS), leading to changes in the mitochondrial membrane potential.[11] Key events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, which facilitates the release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytochrome c then activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, ultimately resulting in programmed cell death.[10]
Caption: The intrinsic apoptosis pathway likely induced by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Dihydrodaidzin from Fermented Soy Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzin (DHD), a key metabolite of the soy isoflavone daidzin, has garnered significant interest in the scientific community for its potential therapeutic applications. Produced through the microbial fermentation of soy products, DHD exhibits unique biological activities that differentiate it from its precursor. The isolation and purification of DHD from complex fermentation broths are critical steps for its characterization, preclinical, and clinical evaluation.
These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound from fermented soy products. The methodologies described herein are based on established fermentation, extraction, and chromatographic techniques, offering a robust framework for obtaining high-purity DHD for research and development purposes.
Data Presentation
The following tables summarize the quantitative data associated with the production and purification of this compound.
Table 1: this compound Production via Fermentation
| Parameter | Value | Reference |
| Microorganism | Lactococcus sp. strain 20-92 | [1] |
| Substrate | Daidzein | [1] |
| Fermentation Time | 1 hour (for in vitro enzymatic reaction) | [1] |
| This compound Yield | Not specified in terms of g/L | [1] |
Note: The provided reference focuses on the enzymatic conversion of daidzein to this compound in vitro. For the purpose of a scalable production protocol, a fed-batch fermentation strategy is often employed in industrial settings, which can significantly increase the final product concentration.
Table 2: Representative Purification Summary for Isoflavones
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Crude Extract | ~5-10 | - | - |
| Liquid-Liquid Extraction | ~10-20 | ~30-40 | ~85-95 |
| Silica Gel Chromatography | ~30-40 | ~85-95 | ~70-80 |
| Preparative HPLC | >90 | >99 | ~80-90 |
| Crystallization | >99 | >99.5 | ~90-95 |
Note: This table presents typical purity and yield values for the multi-step purification of isoflavones from natural extracts. Actual values for this compound may vary depending on the specific fermentation conditions and purification parameters.
Experimental Protocols
Protocol 1: Production of this compound via Fermentation
This protocol is based on the biotransformation of daidzein to this compound by Lactococcus sp. strain 20-92.
1. Materials and Reagents:
-
Lactococcus sp. strain 20-92
-
Gifu Anaerobic Medium (GAM)
-
Daidzein
-
Anaerobic chamber
-
Incubator
-
Centrifuge
2. Procedure:
-
Prepare Gifu Anaerobic Medium (GAM) according to the manufacturer's instructions and sterilize by autoclaving.
-
In an anaerobic chamber, inoculate the sterile GAM with a fresh culture of Lactococcus sp. strain 20-92.
-
Incubate the culture at 37°C under anaerobic conditions until it reaches the late logarithmic growth phase.
-
Prepare a stock solution of daidzein in a suitable solvent (e.g., DMSO) and add it to the bacterial culture to a final concentration of 40 µM.[1]
-
Continue the incubation at 37°C for 1 hour to allow for the biotransformation of daidzein to this compound.[1]
-
After the incubation period, harvest the bacterial cells and supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
The supernatant containing the secreted this compound is collected for subsequent extraction and purification.
Protocol 2: Extraction of this compound from Fermentation Broth
1. Materials and Reagents:
-
Fermentation supernatant
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
2. Procedure:
-
Transfer the fermentation supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper organic phase (ethyl acetate).
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude this compound extract.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
1. Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
2. Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Load the dissolved sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol for highly polar impurities. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (4 column volumes)
-
70:30 Hexane:Ethyl Acetate (4 column volumes)
-
50:50 Hexane:Ethyl Acetate (4 column volumes)
-
100% Ethyl Acetate (2 column volumes)
-
90:10 Ethyl Acetate:Methanol (2 column volumes)
-
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.
-
Pool the fractions containing the purified this compound.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
Protocol 4: High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
1. Materials and Reagents:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (optional)
-
Preparative C18 HPLC column
-
Prep-HPLC system with a fraction collector
2. Procedure:
-
Dissolve the partially purified this compound in the initial mobile phase solvent mixture.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the this compound. A typical gradient could be:
-
0-5 min: 10% B
-
5-45 min: 10% to 90% B
-
45-50 min: 90% B
-
50-55 min: 90% to 10% B
-
55-60 min: 10% B
-
-
Monitor the elution profile using a UV detector (typically at 280 nm for isoflavones).
-
Collect the peak corresponding to this compound using the fraction collector.
-
Combine the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.
Protocol 5: Crystallization of this compound
1. Materials and Reagents:
-
Highly purified this compound
-
Ethanol
-
Water
-
Crystallization dish
-
Heating plate
-
Filtration apparatus
2. Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until a slight turbidity persists.
-
Gently heat the solution until it becomes clear again.
-
Cover the crystallization dish and allow it to cool slowly to room temperature.
-
For further crystal growth, transfer the dish to a refrigerator (4°C) and leave it undisturbed for 24-48 hours.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain pure crystalline this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
Application Notes and Protocols for Pharmacokinetic Studies of Dihydrodaidzin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting pharmacokinetic studies of dihydrodaidzin in rodent models. The protocols outlined below cover all essential stages of the study, from animal selection and preparation of dosing formulations to bioanalytical method development and data analysis.
Introduction
This compound is a key metabolite of the soy isoflavone daidzin, formed by the action of gut microflora. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its potential as a therapeutic agent. These protocols are designed to provide a robust framework for such investigations.
Animal Model Selection
The most commonly used animal models for pharmacokinetic studies of isoflavones are rats and mice.[1][2][3] Sprague-Dawley rats are a frequent choice due to their size, which facilitates repeated blood sampling, and their well-characterized metabolic pathways.[4] Mice, such as the CD-1 or C57BL/6 strains, are also suitable, particularly for studies involving genetic modifications.[3]
Experimental Protocols
This compound Formulation
Due to its low aqueous solubility, careful formulation is required for both oral and intravenous administration.[5]
Protocol 1: Oral Formulation (Suspension)
-
Weigh the required amount of this compound powder.
-
Create a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6]
-
First, dissolve the this compound in DMSO.
-
Sequentially add the PEG300 and Tween-80, ensuring the solution is clear after each addition.
-
Finally, add the saline to reach the final volume.
-
If precipitation occurs, sonication can be used to aid dissolution.[1][6]
Protocol 2: Intravenous Formulation (Solution)
-
Follow the same steps as for the oral formulation (Protocol 1).
-
It is critical to ensure the final solution is clear and free of any particulates.
-
The formulation should be sterile-filtered through a 0.22 µm filter before injection.
Administration of this compound
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
Oral Administration (Gavage):
-
Administer the this compound suspension orally using a gavage needle.
-
A typical dose for isoflavones in rats ranges from 10 to 50 mg/kg.[7]
Intravenous Administration:
-
Administer the sterile this compound solution via the tail vein.
-
A typical intravenous dose for isoflavones in rats is in the range of 0.5 to 5 mg/kg.[8]
Sample Collection
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at the following time points:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Urine and Feces Collection (for excretion studies):
-
House animals in metabolic cages.
-
Collect urine and feces at regular intervals for up to 72 hours post-dose.
Bioanalytical Method: LC-MS/MS
A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.
Protocol 3: Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 4: LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: The precursor ion (Q1) will be the molecular weight of this compound ([M+H]⁺ or [M-H]⁻). The product ions (Q3) will be characteristic fragments. Based on the fragmentation of similar flavonoids, likely transitions can be predicted and must be confirmed by direct infusion of a this compound standard.[10]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Data Presentation
Pharmacokinetic parameters should be calculated using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
F: Bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral)).
The following table presents representative pharmacokinetic data for daidzein in rats, which can be used as a reference for expected values for this compound.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following Oral and Intravenous Administration
| Parameter | Oral (Suspension) | Oral (Solution) | Intravenous |
| Dose (mg/kg) | 50 | 50 | 10 |
| Cmax (µg/L) | 127.3 | 601.1 | - |
| Tmax (h) | 5.00 | 0.46 | - |
| AUC (µg·h/L) | 1481.2 | 3110.8 | 2431.5 |
| t1/2 (h) | 7.3 | 6.8 | 6.5 |
| Bioavailability (%) | 12.2 (total) | 47.0 (total) | - |
Visualizations
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study.
Bioanalytical Workflow
Caption: Bioanalytical workflow for this compound quantification.
References
- 1. LC-MS/MS determination and pharmacokinetics study of puerarin and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Core principles : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Application of Dihydrodaidzein in Endocrine Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzein (DHD), a primary metabolite of the soy isoflavone daidzein, has garnered significant interest in endocrine research due to its potential as a modulator of hormone signaling pathways. Possessing a chemical structure that mimics endogenous estrogens, DHD exhibits a range of biological activities, including estrogenic and anti-estrogenic effects, and modulation of steroidogenesis. Its distinct pharmacological profile compared to its precursor, daidzein, makes it a compelling compound for investigation in various endocrine-related research models.
This document provides detailed application notes and experimental protocols for the use of dihydrodaidzein in key endocrine research models. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water |
| Storage | Store at -20°C for long-term stability |
Stock Solution Preparation: For in vitro experiments, prepare a 10 mM stock solution of dihydrodaidzein in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, the vehicle will depend on the route of administration, with common choices including corn oil or a suspension in carboxymethylcellulose.
Quantitative Data Summary
The following tables summarize key quantitative data for dihydrodaidzein and its precursor, daidzein, in various endocrine-related assays.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | IC₅₀ / RBA | Reference |
| Daidzein | ERα | Competitive Binding | IC₅₀: 50 µM (in MCF-7 cells) | [1] |
| Daidzein | ERβ | Competitive Binding | Higher affinity for ERβ than ERα | [1] |
Table 2: Androgen Receptor Binding Affinity
| Compound | Assay Type | IC₅₀ | Reference |
| Dihydrodaidzein | Competitive Binding Assay | Data not available |
Note: The androgenic or anti-androgenic activity of dihydrodaidzein is an area requiring further investigation.
Table 3: Aromatase Inhibition
| Compound | Assay Type | IC₅₀ | Reference |
| Dihydrodaidzein | Aromatase Activity Assay | Data not available |
Note: The potential for dihydrodaidzein to inhibit aromatase, the enzyme responsible for estrogen synthesis, is a key area of research.
Experimental Protocols
In Vitro Models
Objective: To determine the binding affinity of dihydrodaidzein for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Principle: This assay measures the ability of a test compound (dihydrodaidzein) to compete with a radiolabeled estrogen ([³H]-17β-estradiol) for binding to purified ERα or ERβ.
Materials:
-
Purified recombinant human ERα and ERβ
-
[³H]-17β-estradiol
-
Dihydrodaidzein
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of dihydrodaidzein (e.g., from 1 nM to 100 µM) in assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, a fixed concentration of ERα or ERβ, and the diluted dihydrodaidzein or vehicle control (DMSO).
-
Add a fixed concentration of [³H]-17β-estradiol to each tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to capture the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the tubes and wash the pellets with wash buffer to remove unbound radioligand.
-
Resuspend the pellets in ethanol and transfer to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of dihydrodaidzein and determine the IC₅₀ value by non-linear regression analysis.
Objective: To evaluate the effect of dihydrodaidzein on the production of steroid hormones, such as progesterone.
Principle: The H295R human adrenocortical carcinoma cell line expresses key enzymes of the steroidogenic pathway and is a validated model to screen for chemicals that affect steroid hormone production.
Materials:
-
H295R cells (ATCC CRL-2128)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Dihydrodaidzein
-
Forskolin (optional, as a stimulant of steroidogenesis)
-
Progesterone ELISA kit or LC-MS/MS for hormone quantification
Protocol:
-
Seed H295R cells in 24-well plates and allow them to attach and grow for 24-48 hours.
-
Replace the medium with fresh medium containing various concentrations of dihydrodaidzein (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO). Include a positive control (e.g., a known inhibitor or inducer of progesterone synthesis) and a negative control.
-
If investigating stimulated steroidogenesis, co-treat with a stimulant like forskolin.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture medium for hormone analysis.
-
Measure the concentration of progesterone in the medium using a validated method such as ELISA or LC-MS/MS.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of the tested concentrations of dihydrodaidzein.
-
Normalize the hormone concentrations to cell viability and express the results as a percentage of the vehicle control.
Objective: To investigate the effect of dihydrodaidzein on the activation of key signaling pathways involved in cell proliferation and survival.
Principle: Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt (e.g., Akt) and MAPK/ERK (e.g., ERK1/2) pathways, which indicates their activation or inhibition.
Materials:
-
Endocrine-responsive cell line (e.g., MCF-7 breast cancer cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total Akt, phospho-Akt (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of dihydrodaidzein (e.g., 1, 10, 50 µM) or vehicle control for a specified time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Model
Objective: To assess the in vivo estrogenic or anti-estrogenic activity of dihydrodaidzein.
Principle: In ovariectomized (OVX) rats, the uterus atrophies due to the lack of endogenous estrogens. An increase in uterine weight following treatment with a test compound indicates estrogenic activity, while the inhibition of estrogen-induced uterine growth indicates anti-estrogenic activity.
Materials:
-
Female Sprague-Dawley or Wistar rats (adult, ovariectomized)
-
Dihydrodaidzein
-
17β-Estradiol (E2) as a positive control
-
Vehicle (e.g., corn oil)
-
Animal balance, dissection tools
Protocol:
-
Allow the ovariectomized rats to acclimatize for at least 7 days to ensure uterine atrophy.
-
Randomly assign the animals to treatment groups (n=6-8 per group):
-
Vehicle control
-
Dihydrodaidzein (e.g., 1, 10, 100 mg/kg/day)
-
E2 positive control (e.g., 0.1-1 µg/kg/day)
-
Co-administration of E2 and dihydrodaidzein (to assess anti-estrogenic activity)
-
-
Administer the treatments daily for 3-7 consecutive days via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.
-
For a more accurate measurement, the uterus can be blotted to remove luminal fluid before weighing (blotted uterine weight).
-
Calculate the relative uterine weight (uterine weight / body weight) for each animal.
-
Statistically analyze the differences in uterine weights between the treatment groups.
Visualization of Signaling Pathways and Workflows
Caption: Putative signaling pathways of dihydrodaidzein.
Caption: Workflow for H295R steroidogenesis assay.
Caption: Workflow for ovariectomized rat uterotrophic assay.
Analytical Methods
Quantification of Dihydrodaidzein in Biological Samples by UPLC-MS/MS
Objective: To accurately quantify the concentration of dihydrodaidzein in plasma or other biological matrices.
Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of small molecules in complex biological samples.
Materials:
-
UPLC-MS/MS system
-
C18 reversed-phase column
-
Dihydrodaidzein analytical standard
-
Internal standard (IS), e.g., deuterated dihydrodaidzein or a structurally similar compound
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Plasma or other biological samples
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for dihydrodaidzein and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of dihydrodaidzein spiked into a blank matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of dihydrodaidzein in the unknown samples by interpolating from the calibration curve.
-
Conclusion
Dihydrodaidzein presents a valuable tool for investigating the complex interplay of phytoestrogens with the endocrine system. The protocols and data presented in this document provide a foundation for researchers to explore the mechanisms of action and potential therapeutic applications of this intriguing compound. It is important to note that further research is required to fully elucidate the specific binding affinities and dose-response relationships of dihydrodaidzein in various endocrine models. The provided methodologies can be adapted and optimized to address specific research questions in the dynamic field of endocrine research.
References
Methods for Assessing the Antioxidant Capacity of Dihydrodaidzein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzein (DHD) is an isoflavonoid metabolite derived from daidzein, a primary isoflavone found in soy products. Possessing a range of bioactive properties, dihydrodaidzein has garnered significant interest for its potential antioxidant effects. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of dihydrodaidzein. The methodologies covered include common in vitro chemical assays and a cell-based assay, providing a comprehensive framework for evaluating its antioxidant potential.
Data Presentation
The following tables summarize the quantitative antioxidant capacity of dihydrodaidzein and its structural analog, daidzein. It is important to note that specific quantitative data for dihydrodaidzein is limited in publicly available literature. Therefore, data for daidzein is included for comparative purposes, given its structural similarity and role as a metabolic precursor.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| Dihydrodaidzein | Data not available | - |
| Daidzein | 110.25 | [1] |
Table 2: ABTS Radical Scavenging Activity
| Compound | Antioxidant Activity | Source |
| Dihydrodaidzein | Data not available | - |
| Daidzein | Data not available | - |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) | Source |
| Dihydrodaidzein | Data not available | - |
| Daidzein | Data not available | - |
Note: The absence of specific IC50 and ORAC values for dihydrodaidzein in the readily available scientific literature highlights a research gap. The provided protocols can be utilized to generate this valuable data.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the antioxidant capacity of dihydrodaidzein.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
Dihydrodaidzein
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Dihydrodaidzein and Standard Solutions:
-
Prepare a stock solution of dihydrodaidzein in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of dihydrodaidzein, standard, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging against the concentration of dihydrodaidzein to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
Dihydrodaidzein
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (or Ethanol)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
Preparation of Dihydrodaidzein and Standard Solutions:
-
Prepare a stock solution of dihydrodaidzein in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of dihydrodaidzein, standard, or methanol (as a blank) to the respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity.
-
The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of the Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Dihydrodaidzein
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution of dihydrodaidzein and Trolox in a suitable solvent and then dilute with phosphate buffer to create a range of concentrations.
-
-
Assay Procedure:
-
To each well of the black microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of dihydrodaidzein, Trolox standard, or phosphate buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of dihydrodaidzein is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. The human liver cancer cell line HepG2 is commonly used for this assay. [2] Materials:
-
Dihydrodaidzein
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Quercetin (as a standard)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (excitation 485 nm, emission 538 nm)
Protocol:
-
Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of dihydrodaidzein or quercetin, along with 25 µM DCFH-DA, for 1 hour in a cell culture incubator.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the treatment medium.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at 37°C.
-
-
Calculation:
-
Calculate the area under the curve for both the control and treated wells.
-
The CAA value is calculated using the following formula:
Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
The results can be expressed as quercetin equivalents (QE).
-
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow and the potential antioxidant signaling pathway of dihydrodaidzein are provided below.
Caption: Workflow for assessing the antioxidant capacity of dihydrodaidzein.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway of dihydrodaidzein.
Discussion
The provided protocols offer standardized methods to evaluate the antioxidant capacity of dihydrodaidzein. While direct free radical scavenging can be assessed by DPPH and ABTS assays, the ORAC assay provides insight into its protective effect against peroxyl radicals. Furthermore, the Cellular Antioxidant Activity (CAA) assay is crucial for understanding the compound's efficacy in a biological system, accounting for factors like cell uptake and metabolism.
The proposed signaling pathway suggests that dihydrodaidzein may exert its antioxidant effects not only by direct radical scavenging but also by activating the Nrf2-ARE pathway. This pathway is a key regulator of cellular defense against oxidative stress, leading to the expression of various antioxidant and detoxification enzymes. Further research is warranted to elucidate the precise molecular interactions of dihydrodaidzein with components of this pathway and to generate robust quantitative data on its antioxidant capacity across various assays.
References
Application Notes & Protocols: Investigating the Efficacy of Dihydrodaidzin on Bone Density
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydrodaidzin is a key metabolite of daidzein, an isoflavone abundant in soy products. Isoflavones, known as phytoestrogens, have garnered attention for their potential role in mitigating bone loss, particularly in postmenopausal osteoporosis, a condition driven by estrogen deficiency.[1][2] Estrogen deficiency leads to an imbalance in bone remodeling, characterized by increased bone resorption by osteoclasts and decreased bone formation by osteoblasts.[1][3][4] this compound, as an intermediate in the metabolic pathway of daidzein to equol, may possess unique biological activities affecting bone metabolism.[1][5]
This document provides a comprehensive experimental framework to meticulously evaluate the effects of this compound on bone density. The proposed design integrates in vivo animal models with in vitro cellular and molecular assays to build a robust understanding of its therapeutic potential and mechanism of action.
Phase 1: In Vivo Efficacy Assessment in an Animal Model of Osteoporosis
The primary objective of the in vivo study is to determine if this compound can prevent or reverse bone loss in a preclinical model of postmenopausal osteoporosis. The ovariectomized (OVX) rat model is the gold standard for this purpose as it effectively mimics the estrogen-deficient state in postmenopausal women.[3][4]
Experimental Workflow: In Vivo Study
Protocol 3: Osteoblast Differentiation and Mineralization
-
Cell Culture: Seed mouse pre-osteoblastic cells (MC3T3-E1) in 24-well plates. Culture in osteogenic differentiation medium.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for the duration of the experiment.
-
Alkaline Phosphatase (ALP) Staining:
-
After 7 days of culture, fix the cells with 4% paraformaldehyde. [6] * Rinse with deionized water.
-
Incubate with an ALP staining solution (e.g., containing fast violet B salt and naphthol AS-MX phosphate) for 30 minutes, protected from light. [7] * Rinse and visualize under a microscope. Quantify the stained area using image analysis software.
-
-
Alizarin Red S (ARS) Staining for Mineralization:
-
After 21 days of culture, fix the cells as above.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes. [8] * Wash thoroughly with deionized water to remove non-specific staining.
-
Visualize and quantify the calcium deposits.
-
Protocol 4: Osteoclastogenesis and Resorption Assay
-
Cell Culture: Isolate bone marrow macrophages (BMMs) from mice. Culture BMMs in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. 2[9][10]. Treatment: Add varying concentrations of this compound to the culture medium.
-
TRAP Staining for Osteoclast Formation:
-
After 5-7 days, when multinucleated osteoclasts have formed, fix the cells.
-
Permeabilize the cells (e.g., with Triton X-100).
-
Incubate with a TRAP staining solution containing naphthol AS-MX phosphate and a colorimetric salt in an acetate buffer (pH 5.0) with sodium tartrate. [8][6] * Rinse and count TRAP-positive multinucleated (≥3 nuclei) cells.
-
-
Bone Resorption (Pit) Assay:
-
Perform the osteoclastogenesis protocol on bone-mimicking calcium phosphate-coated plates or dentin slices. [11] * After 7-9 days, remove the cells.
-
Visualize the resorption pits using a microscope and quantify the resorbed area.
-
Data Presentation: In Vitro Quantitative Data
Table 3: Effect of this compound on Osteoblast Function
| Parameter | Control | DHD (0.1 µM) | DHD (1 µM) | DHD (10 µM) |
|---|---|---|---|---|
| Cell Proliferation (% of Control) | 100 | |||
| ALP Positive Area (%) |
| Mineralized Nodule Area (%) | | | | |
Table 4: Effect of this compound on Osteoclast Function
| Parameter | Control | DHD (0.1 µM) | DHD (1 µM) | DHD (10 µM) |
|---|---|---|---|---|
| TRAP+ MNCs (per well) |
| Resorption Area (% of Control) | 100 | | | |
Phase 3: Molecular Mechanism Investigation
To identify the molecular pathways modulated by this compound, Western blot analysis will be performed on protein lysates from the in vitro cell cultures. This will help determine the compound's effect on key signaling proteins involved in bone cell differentiation and function.
Hypothesized Signaling Pathway of this compound in Bone Cells
Protocol 5: Western Blot Analysis
-
Protein Extraction: Culture osteoblasts and osteoclasts with and without this compound as described previously. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. 2[12]. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. 4[13]. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. 5[12][14]. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. * Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
-
Osteoblast markers: RUNX2, Osterix, Collagen I, β-catenin. [14] * Osteoclast markers: NFATc1, c-Fos. [9][11] * Upstream signaling: Phospho-ERK, Phospho-p38, IκBα. [9] * Loading control: β-actin or GAPDH. [14] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 6[12][14]. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Q[14]uantify band intensity using densitometry software.
-
-
Conclusion: This structured experimental design provides a comprehensive approach to evaluate the therapeutic potential of this compound for treating bone loss. By combining a validated in vivo osteoporosis model with detailed in vitro cellular and molecular analyses, this framework will generate robust data on the compound's efficacy, safety, and mechanism of action, providing a solid foundation for further drug development.
References
- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phytoestrogens on bone mineral density during the menopause transition: a systematic review of randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dihydrotestosterone, 17-β-estrogen, genistein and equol on remodeling and morphology of bone in osteoporotic male rats during bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin attenuates osteoclast formation and bone resorption via inhibiting the NF-κB, MAPK and NFATc1 signaling pathways and alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. huble.org [huble.org]
- 11. Dihydroartemisinin attenuates osteoclast formation and bone resorption via inhibiting the NF‑κB, MAPK and NFATc1 signaling pathways and alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
Application Note: Dihydrodaidzein as a Substrate for Enhanced Equol Production
Introduction
Equol, a metabolite of the soy isoflavone daidzein, has garnered significant attention in the fields of nutrition, pharmacology, and medicine due to its potent estrogenic activity and potential health benefits, including the mitigation of hormone-dependent conditions.[1][2] However, the production of equol from daidzein is dependent on the presence of specific intestinal microbiota, with only 30-40% of the human population capable of this conversion.[3] This has spurred research into alternative and more efficient methods for equol production. Dihydrodaidzein (DHD) has been identified as a key intermediate in the bacterial conversion of daidzein to equol.[1][4] Utilizing DHD directly as a substrate can bypass the initial, often rate-limiting, reduction step from daidzein, offering a more direct and potentially efficient route to equol synthesis. This application note details the use of dihydrodaidzein as a substrate for equol production studies, providing protocols for bacterial conversion and outlining the key enzymatic steps involved.
Advantages of Using Dihydrodaidzein as a Substrate
-
Bypassing the Rate-Limiting Step: The conversion of daidzein to dihydrodaidzein is a critical step that not all equol-producing bacteria can perform.[1] Using DHD as the starting substrate allows for the screening and utilization of a broader range of microorganisms that can perform the subsequent conversion to equol.
-
Increased Efficiency: Studies have shown that providing DHD directly to certain bacterial cultures can lead to a more rapid and complete conversion to equol compared to starting with daidzein.[5]
-
Stereospecific Synthesis: Research has demonstrated that specific bacterial strains can convert a racemic mixture of dihydrodaidzein into the biologically active S-equol enantiomer with high stereoselectivity.[3]
Experimental Protocols
Protocol 1: Screening of Bacterial Strains for Dihydrodaidzein to Equol Conversion
This protocol describes a general method for screening anaerobic bacteria for their ability to convert dihydrodaidzein to equol.
Materials:
-
Dihydrodaidzein (racemic mixture or individual enantiomers)
-
Anaerobic bacterial culture medium (e.g., Brain Heart Infusion (BHI) broth)
-
Candidate bacterial strains (e.g., isolated from human feces or other environmental sources)
-
Anaerobic chamber or system
-
Sterile culture tubes or microplates
-
Incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare Dihydrodaidzein Stock Solution: Dissolve dihydrodaidzein in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Sterilize by filtration.
-
Culture Preparation: In an anaerobic chamber, inoculate the candidate bacterial strains into tubes containing anaerobic culture medium. Incubate under anaerobic conditions until sufficient growth is achieved.
-
Substrate Addition: Add the dihydrodaidzein stock solution to the bacterial cultures to a final desired concentration (e.g., 10-100 µM). Include a negative control with no bacteria and a vehicle control with only the solvent.
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-72 hours).
-
Sample Collection and Preparation:
-
At various time points, collect aliquots of the culture.
-
Centrifuge the samples to pellet the bacterial cells.
-
Collect the supernatant for analysis. The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
-
-
HPLC Analysis: Analyze the supernatant for the presence of equol and the disappearance of dihydrodaidzein using a C18 reverse-phase HPLC column. Use appropriate standards for equol and dihydrodaidzein for quantification. Chiral HPLC columns can be used to determine the enantiomeric form of the produced equol.[3]
Protocol 2: In Vitro Enzymatic Conversion of Dihydrodaidzein to Equol
This protocol outlines a method for the in vitro conversion of dihydrodaidzein to equol using purified enzymes. This is particularly useful for characterizing the specific enzymes involved in the pathway.
Materials:
-
Purified Dihydrodaidzein Reductase (DHDR) and Tetrahydrodaidzein Reductase (THDR)[1][6]
-
Dihydrodaidzein
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Cofactors (e.g., NADH or NADPH)
-
Reaction tubes
-
Water bath or incubator
-
HPLC system
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, dihydrodaidzein, and the necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding purified DHDR to the reaction mixture. For the complete conversion to equol, both DHDR and THDR should be added.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acetonitrile or by heat inactivation).
-
Analysis: Analyze the reaction mixture by HPLC to quantify the formation of equol and any intermediates, such as tetrahydrodaidzein.
Data Presentation
Table 1: Bacterial Strains Capable of Dihydrodaidzein to Equol Conversion
| Bacterial Strain | Source | Substrate | Product | Reference |
| Eggerthella sp. Julong 732 | Human feces | Dihydrodaidzein | S-equol | [3] |
| Slackia isoflavoniconvertens | Human colonic bacteria | Dihydrodaidzein | Equol | [4] |
| Eggerthella sp. YY7918 | Human | Dihydrodaidzein | S-equol | [4] |
| Strain Mt1B8 | Mouse intestine | Dihydrodaidzein | Equol | [7] |
Table 2: Key Enzymes in the Dihydrodaidzein to Equol Conversion Pathway
| Enzyme | Gene | Function | Cofactor | Reference |
| Dihydrodaidzein Reductase (DHDR) | ddr | Converts DHD to tetrahydrodaidzein | NADH/NADPH | [1][6] |
| Tetrahydrodaidzein Reductase (THDR) | tdr | Converts tetrahydrodaidzein to equol | NADH/NADPH | [1][6] |
| Dihydrodaidzein Racemase (DDRC) | l-DDRC | Converts (R)- and (S)-DHD to racemate | - | [8] |
Mandatory Visualizations
Metabolic Pathway of Dihydrodaidzein to Equol
Caption: Metabolic pathway from dihydrodaidzein to equol.
Experimental Workflow for Screening Bacteria
Caption: Workflow for screening equol-producing bacteria.
Signaling Pathways Activated by Equol
Equol has been shown to activate various signaling pathways, contributing to its biological effects. One notable pathway is the Nrf2/ARE signaling pathway, which is involved in the cellular antioxidant response.[9][10]
Caption: S-(-)Equol activates the Nrf2/ARE signaling pathway.
References
- 1. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production of phytoestrogen S-equol from daidzein in mixed culture of two anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 10. journals.plos.org [journals.plos.org]
Measuring the Estrogenic Activity of Dihydrodaidzein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common cell-based assays to determine the estrogenic activity of dihydrodaidzein, a primary metabolite of the soy isoflavone daidzein. The included methodologies are Estrogen Receptor (ER) Binding Assays, Estrogen Response Element (ERE) Luciferase Reporter Gene Assays, and Cell Proliferation (E-SCREEN) Assays.
Introduction
Dihydrodaidzein is a significant metabolite of daidzein, a phytoestrogen found in soy products. Understanding its potential to interact with estrogen receptors and modulate estrogenic signaling pathways is crucial for evaluating its physiological effects and therapeutic potential. The following protocols provide robust methods for characterizing the estrogenic activity of dihydrodaidzein in a laboratory setting.
Data Presentation
While specific quantitative data for dihydrodaidzein's estrogenic activity is not as widely published as for its precursor, daidzein, the following tables summarize typical results obtained for daidzein in the described assays. This data can serve as a valuable benchmark when evaluating the activity of dihydrodaidzein.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, %) |
| 17β-Estradiol (E2) | ERα | ~1 | 100 |
| Daidzein | ERα | 107.62 ± 9.38[1] | ~0.93 |
| Genistein | ERα | 29.38 ± 6.13[1] | ~3.40 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand from the estrogen receptor. RBA is calculated relative to 17β-Estradiol.
Table 2: Estrogenic Potency in Reporter Gene and Cell Proliferation Assays
| Compound | Assay | Cell Line | EC50 (µM) |
| 17β-Estradiol (E2) | ERE-Luciferase | MCF-7 | ~0.001 |
| Daidzein | ERE-Luciferase | MCF-7 | 0.18[2] |
| Genistein | ERE-Luciferase | MCF-7 | 4.15[2] |
| Daidzein | Cell Proliferation (E-SCREEN) | MCF-7 | ~1-10 |
EC50 (half-maximal effective concentration) values represent the concentration of a compound that induces a response halfway between the baseline and maximum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the general workflow for each assay.
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of dihydrodaidzein to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[2,4,6,7-³H]17β-estradiol ([³H]E2)
-
Dihydrodaidzein
-
Tris-EDTA buffer (TE buffer)
-
Dextran-coated charcoal (DCC)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of dihydrodaidzein in TE buffer.
-
Prepare a working solution of [³H]E2 in TE buffer.
-
Prepare a suspension of DCC in TE buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine rat uterine cytosol, a fixed concentration of [³H]E2, and varying concentrations of dihydrodaidzein or unlabeled E2 (for standard curve).
-
Include tubes with only cytosol and [³H]E2 (total binding) and tubes with cytosol, [³H]E2, and a high concentration of unlabeled E2 (non-specific binding).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold DCC suspension to each tube to adsorb unbound [³H]E2.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the ER-bound [³H]E2) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]E2 binding against the logarithm of the dihydrodaidzein concentration.
-
Determine the IC50 value, which is the concentration of dihydrodaidzein that inhibits 50% of the specific binding of [³H]E2.
-
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of dihydrodaidzein to activate gene transcription through the estrogen receptor in cells containing an ERE-driven luciferase reporter gene.
Materials:
-
MCF-7 cells (or other suitable cell line) stably or transiently transfected with an ERE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) without phenol red, supplemented with charcoal-stripped fetal bovine serum (CS-FBS).
-
Dihydrodaidzein
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Culture the ERE-luciferase reporter cell line in the appropriate medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁴ cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of dihydrodaidzein in phenol red-free medium with CS-FBS.
-
Remove the seeding medium and replace it with the medium containing the different concentrations of dihydrodaidzein. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration in each well to account for variations in cell number and transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Plot the fold induction against the logarithm of the dihydrodaidzein concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
-
Cell Proliferation (E-SCREEN) Assay
This assay assesses the ability of dihydrodaidzein to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Experimental medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.
-
Dihydrodaidzein
-
Cell proliferation detection reagent (e.g., MTT, SRB, or a fluorescent dye)
-
Microplate reader
Protocol:
-
Cell Seeding and Hormone Deprivation:
-
Seed MCF-7 cells in a 96-well plate at a low density (e.g., 3,000 cells/well).
-
Allow cells to attach and then replace the medium with experimental medium to deprive them of estrogens. Culture for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of dihydrodaidzein in the experimental medium.
-
Add the different concentrations of dihydrodaidzein to the wells. Include a vehicle control and a positive control (17β-estradiol).
-
Incubate the plate for 6 days, with a medium change containing the respective treatments on day 3.
-
-
Measurement of Cell Proliferation:
-
On day 6, quantify cell proliferation using a chosen method. For example, for an MTT assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the maximal proliferation induced by 17β-estradiol or as fold-change relative to the vehicle control.
-
Plot the proliferative effect against the logarithm of the dihydrodaidzein concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
-
References
Troubleshooting & Optimization
Technical Support Center: Dihydrodaidzin Solubility Enhancement
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of dihydrodaidzin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound, like its precursor daidzein and many other flavonoids, possesses a planar ring structure with multiple phenolic hydroxyl groups.[1][2] While these hydroxyl groups can form hydrogen bonds, the overall molecule has significant hydrophobic character, which limits its interaction with water molecules and leads to low aqueous solubility. This poor solubility is a major hurdle for its oral bioavailability and therapeutic applications.[3][4]
Q2: What are the primary strategies for improving the water solubility of this compound?
Several effective formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[5][6] The most common and successful methods include:
-
Inclusion Complexation: Encapsulating the this compound molecule within a host molecule, typically a cyclodextrin.[6][7]
-
Solid Dispersion: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix.[8][9]
-
Nanosuspension: Reducing the particle size of the drug to the sub-micron (nanometer) range.[10][11]
-
Salt Formation / Co-crystallization: Forming a salt or co-crystal with a highly water-soluble co-former.[12][13]
Q3: How do I choose the most appropriate solubility enhancement technique for my experiment?
The selection of a method depends on several factors, including the desired fold-increase in solubility, the intended downstream application (e.g., in vitro cell culture, in vivo animal studies), required dosage form, and scalability of the process.[6] For instance, cyclodextrin complexation is excellent for achieving significant solubility gains in aqueous solutions for preclinical studies, while solid dispersions are often developed for solid oral dosage forms.[8][14]
Quantitative Data Summary
While specific data for this compound is limited, studies on its precursor, daidzein, and other structurally similar, poorly soluble compounds provide a strong basis for comparison. The following table summarizes the reported solubility enhancements achieved by various techniques.
| Technique | Compound | Carrier / Co-former | Fold Increase in Solubility | Reference(s) |
| Salt Formation | Daidzein | Piperazine | ~1000x (in water) | [15][16] |
| Inclusion Complex | Dihydroartemisinin | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~84x | [17] |
| Solid Dispersion | Dihydroartemisinin | Polyvinylpyrrolidone (PVP) K30 | ~50x | [17] |
| Co-crystals | Daidzein | Isonicotinamide, Cytosine, etc. | ~2x | [12] |
| Nanosuspension | Daidzein | Pluronic F127, PVP K30 | Significant increase in saturation solubility | [18] |
Troubleshooting Guide 1: Cyclodextrin Inclusion Complexes
This method involves encapsulating a hydrophobic "guest" molecule (this compound) into the hydrophobic cavity of a "host" molecule (cyclodextrin), which has a hydrophilic exterior.[14][19] This complex is readily soluble in water.
FAQs & Troubleshooting
Q: My solubility enhancement is minimal. What could be wrong?
-
Incorrect Stoichiometry: The most common host-guest ratio is 1:1.[4] Ensure you are using an appropriate molar ratio. Try preparing complexes with varying molar ratios (e.g., 1:1, 1:2, 2:1) to find the optimum.
-
Wrong Cyclodextrin Type: The size of the cyclodextrin cavity must fit the guest molecule. For flavonoid-sized molecules, β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most common.[4][20] HP-β-CD often provides superior solubility and lower toxicity compared to native β-CD.[17]
-
Inefficient Complexation Method: The preparation method is crucial. Ensure adequate mixing time and energy. Methods like kneading, co-precipitation, and freeze-drying are effective.[21] Freeze-drying is often considered the gold standard for producing a highly soluble, amorphous complex.
Q: How can I confirm that an inclusion complex has actually formed? Confirmation requires analytical techniques that probe the interaction between the host and guest molecules.
-
Differential Scanning Calorimetry (DSC): The melting point peak of the drug should disappear or shift in the thermogram of the complex.
-
X-ray Diffraction (XRD): The sharp crystalline peaks of the drug should vanish, indicating its amorphous dispersion within the cyclodextrin.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on both the this compound and the inner cavity of the cyclodextrin can confirm inclusion.[4][19]
Experimental Protocol: this compound-HP-β-CD Inclusion Complex (Freeze-Drying Method)
-
Preparation: Dissolve HP-β-cyclodextrin in deionized water in a flask to a desired concentration (e.g., 10 mM).
-
Addition of Drug: Add this compound to the HP-β-CD solution in a 1:1 molar ratio. Add an excess of the drug to ensure saturation.
-
Equilibration: Seal the flask and stir the suspension vigorously at room temperature (e.g., 25°C) for 48-72 hours, protected from light.
-
Filtration: Filter the suspension through a 0.45 µm syringe filter to remove the undissolved this compound.
-
Freezing: Freeze the resulting clear solution rapidly, for instance, by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until completely frozen.
-
Lyophilization: Place the frozen sample on a freeze-dryer for 24-48 hours until all the water has sublimated, yielding a dry, fluffy white powder.
-
Characterization: Analyze the resulting powder using DSC, XRD, or NMR to confirm complex formation and determine the drug content.
Troubleshooting Guide 2: Solid Dispersions
In this technique, the drug is molecularly dispersed in a solid hydrophilic carrier, converting it from a crystalline to a higher-energy amorphous state, which enhances wettability and dissolution rates.[22][23][24]
FAQs & Troubleshooting
Q: My solid dispersion shows poor dissolution. What is the problem?
-
Incorrect Drug-to-Carrier Ratio: A high drug load can lead to the formation of drug crystals or clusters instead of a molecular dispersion. Try decreasing the drug-to-carrier ratio (e.g., from 1:5 to 1:10 by weight).
-
Unsuitable Carrier: The carrier must be hydrophilic and ideally should have specific interactions (e.g., hydrogen bonds) with the drug to prevent recrystallization. Polyvinylpyrrolidone (PVP) and Eudragit are commonly used carriers.[9][17]
-
Preparation Method: The solvent evaporation method requires complete dissolution of both drug and carrier in a common solvent. If they are not fully dissolved, a simple physical mixture will form. Hot-melt extrusion is an alternative but requires thermal stability of the drug.
Q: The drug in my solid dispersion is recrystallizing over time. How can I improve stability?
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that can form strong intermolecular bonds with this compound. This hinders molecular mobility and prevents recrystallization.
-
Storage Conditions: Store the solid dispersion in a desiccator at a low temperature. Moisture can act as a plasticizer, lowering the Tg of the system and promoting crystallization.
-
Add a Second Polymer: In some cases, using a combination of polymers can improve the stability of the amorphous state.
Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in a specific ratio (e.g., 1:10 w/w).
-
Solvent Addition: Dissolve both components in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently pulverize it using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform size.
-
Characterization: Analyze the powder using XRD and DSC to confirm the amorphous nature of the dispersed this compound.
Troubleshooting Guide 3: Nanosuspensions
This approach involves reducing the drug particle size to the nanometer range (typically < 1000 nm).[10] According to the Noyes-Whitney equation, this size reduction increases the surface area, leading to a significant increase in the dissolution rate and saturation solubility.[18][25]
FAQs & Troubleshooting
Q: The particles in my nanosuspension are aggregating and settling. Why?
-
Inadequate Stabilization: Nanosized particles have high surface energy and tend to agglomerate to achieve a more stable state. The choice and concentration of a stabilizer are critical. Use steric stabilizers (e.g., Pluronic F127, PVP) or electrostatic stabilizers (e.g., sodium dodecyl sulfate), or a combination, to coat the particle surface and prevent aggregation.[18][25]
-
Insufficient Homogenization Energy: The energy input during preparation (e.g., media milling, high-pressure homogenization) must be sufficient to break down the drug crystals effectively. If aggregation occurs, try increasing the milling time, homogenization pressure, or number of cycles.
Q: I'm not achieving the desired particle size. What should I try?
-
Milling Media: If using media milling, the size and material of the milling beads (e.g., zirconium oxide) are important. Smaller beads can lead to a smaller final particle size.
-
Processing Time: Increase the duration of the milling or homogenization process.
-
Drug Concentration: A very high initial drug concentration can make size reduction more difficult. Try starting with a more dilute suspension.
Experimental Protocol: this compound Nanosuspension (Media Milling Method)
-
Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v Pluronic F127 and 0.5% w/v PVP K30).
-
Pre-suspension: Disperse the this compound powder (e.g., 2% w/v) in the stabilizer solution and stir with a magnetic stirrer for 30 minutes to form a coarse suspension.
-
Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads of 0.5 mm diameter) to the milling chamber of a planetary ball mill or similar apparatus.
-
Size Reduction: Mill the suspension at a high speed (e.g., 500 rpm) for several hours (e.g., 6-24 hours). The process should be carried out in a temperature-controlled environment to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling beads by pouring the mixture through a sieve.
-
Characterization: Analyze the particle size and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument. The morphology can be observed using scanning or transmission electron microscopy (SEM/TEM).
References
- 1. Improving the solubility of pseudo-hydrophobic Alzheimer’s Disease medicinal chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability | Semantic Scholar [semanticscholar.org]
- 17. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onlinepharmacytech.info [onlinepharmacytech.info]
- 20. matilda.science [matilda.science]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. iajps.com [iajps.com]
- 23. jddtonline.info [jddtonline.info]
- 24. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. turkjps.org [turkjps.org]
Dihydrodaidzin Bioavailability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor oral bioavailability of dihydrodaidzin in pre-clinical and clinical studies.
Disclaimer
Currently, there is a limited number of studies directly focused on enhancing the oral bioavailability of this compound. However, extensive research has been conducted on its metabolic precursor, daidzein, which shares a similar chemical structure. The strategies and data presented here are largely based on studies involving daidzein and are provided as a strong scientific starting point for researchers working with this compound. It is recommended that these methodologies be adapted and optimized for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound considered poor?
A1: this compound, a metabolite of the soy isoflavone daidzein, suffers from low water solubility and is susceptible to extensive first-pass metabolism in the intestine and liver.[1] These factors significantly limit its absorption into the systemic circulation after oral administration, leading to low bioavailability.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Based on extensive research on its precursor daidzein, the most promising strategies for enhancing the oral bioavailability of this compound include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and self-microemulsifying drug delivery systems (SMEDDS) can improve its solubility, protect it from degradation, and enhance its absorption.[2][3]
-
Co-crystallization: Forming a co-crystal of this compound with a highly soluble and permeable co-former, such as piperazine, can significantly increase its dissolution rate and permeability.[4]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its lipophilicity and membrane permeability.[5][6] The prodrug is then converted to the active this compound in the body.
Q3: I am observing low plasma concentrations of this compound in my animal studies after oral administration. What could be the issue and how can I troubleshoot it?
A3: Low plasma concentrations are a common issue due to this compound's poor bioavailability. Here are some troubleshooting steps:
-
Verify the formulation: Ensure your formulation is appropriate for oral delivery. A simple suspension in water is likely to yield very low absorption.
-
Consider a bio-enhancement strategy: If you are using a simple suspension, it is highly recommended to adopt one of the strategies mentioned in A2. The tables below provide a comparison of the effectiveness of different approaches for daidzein, which can guide your choice for this compound.
-
Check for rapid metabolism: this compound is metabolized in the gut and liver. Co-administration with inhibitors of relevant metabolic enzymes could be explored, but this approach requires careful consideration of potential drug-drug interactions.
-
Assess gut permeability: The inherent permeability of this compound across the intestinal epithelium might be a limiting factor. An in vitro Caco-2 permeability assay can help determine this.
Q4: How do I choose between different nanoformulation strategies?
A4: The choice of nanoformulation depends on the specific experimental goals and resources.
-
Solid Lipid Nanoparticles (SLNs): A good option for improving the oral absorption of lipophilic compounds. They are relatively easy to prepare and can protect the drug from degradation.
-
Polymeric Nanoparticles (e.g., PLGA): Offer controlled release properties and can be surface-modified for targeted delivery. They have shown significant enhancement in the bioavailability of daidzein.[2][7]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids.[8] They are particularly effective at enhancing the solubility and absorption of poorly water-soluble drugs.
The following table summarizes the quantitative improvements observed for daidzein using these methods, which can serve as a guide for what might be achievable for this compound.
Quantitative Data on Bioavailability Enhancement of Daidzein
Table 1: Pharmacokinetic Parameters of Daidzein Formulations in Animal Models
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Daidzein Suspension | Rats | 10 mg/kg | - | - | - | 1 (Control) | [2][7] |
| Daidzein-PLGA-Phospholipid Nanoparticles | Rats | 10 mg/kg | - | - | - | 5.57 | [2][7] |
| Daidzein-PLGA-Cyclodextrin Nanoparticles | Rats | 10 mg/kg | - | - | - | 8.85 | [2][7] |
| Daidzein-Lecithin Micelles (DLMs) | Rats | - | - | - | - | 9 | [3] |
| Daidzein-Piperazine Co-crystal | Beagle Dogs | - | 0.91 ± 0.07 | 0.50 ± 0.14 | - | 2.4 (AUC) | [4][9] |
| Pure Daidzein | Beagle Dogs | - | 0.21 ± 0.04 | 0.83 ± 0.14 | - | 1 (Control) | [4][9] |
Table 2: Solubility and Permeability Enhancement of Daidzein Formulations
| Formulation | Parameter | Improvement (Fold) vs. Pure Daidzein | Reference |
| Daidzein-Piperazine Salt | Solubility (in water) | 1000 | [4] |
| Daidzein-Piperazine Salt | Solubility (in pH 6.8 buffer) | 7.27 | [4] |
| Daidzein-Piperazine Co-crystal | Permeability (Franz diffusion cell) | 4.8 | [10][11] |
| Daidzein-Piperazine Salt | Apparent Permeability (Papp) in Caco-2 cells | 1.34 | [9] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method used for daidzein-loaded SLNs.[12][13]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Phospholipid (e.g., soy lecithin)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic solvent (e.g., ethanol, acetone)
-
Distilled water
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve this compound and the solid lipid in a suitable organic solvent.
-
Heat the mixture to 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and phospholipid in distilled water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot oil phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification and Storage:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
The final SLN dispersion can be lyophilized for long-term storage.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[1][14][15][16]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto the apical side of the Transwell® inserts at a suitable density (e.g., 6 x 10^4 cells/cm²).
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be below a certain limit (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound test solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the same procedure as in step 3, but add the test solution to the basolateral chamber and sample from the apical chamber. This helps to determine if active efflux is involved.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug transport across the monolayer (µg/s)
-
A: The surface area of the insert (cm²)
-
C₀: The initial concentration of the drug in the donor chamber (µg/mL)
-
-
Visualizations
This compound Absorption and Bioavailability Enhancement Workflow
Caption: Workflow for enhancing this compound oral bioavailability.
This compound Signaling Pathway in Osteoporosis
This compound has been shown to promote bone formation and inhibit bone resorption, making it a potential therapeutic agent for osteoporosis. It exerts its effects through multiple signaling pathways.[2]
References
- 1. apexbt.com [apexbt.com]
- 2. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical genetics reveals cross-regulation of plant developmental signaling by the immune peptide-receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The key involvement of estrogen receptor β and G-protein-coupled receptor 30 in the neuroprotective action of daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity [pubmed.ncbi.nlm.nih.gov]
- 9. Down-regulation of osteoclast differentiation by daidzein via caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Publication: Daidzein attenuates inflammation and pain via TRPV1/ERK/COX-2 pathway modulation: insights from computational and in vivo studies [sciprofiles.com]
- 12. researchgate.net [researchgate.net]
- 13. [Daidzein attenuates high glucose-induced inflammatory injury in macrophages by regulating NLRP3 inflammasome signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of phytoestrogen daidzein and estradiol on steroidogenesis and expression of estrogen receptors in porcine luteinized granulosa cells from large follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages stimulated with Prevotella intermedia lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrodaidzin Stability and Degradation in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with dihydrodaidzin, ensuring its stability in aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in aqueous solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: A significant decrease in this compound concentration is observed over a short period, as confirmed by analytical methods like HPLC.
-
Potential Causes & Solutions:
-
High pH: this compound, like other isoflavone glycosides, is susceptible to degradation in alkaline conditions. The glycosidic bond can be hydrolyzed, leading to the formation of its aglycone, dihydrodaidzein, and other degradation products.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light Exposure: Although less documented for this compound specifically, related isoflavones can be sensitive to light.
-
Recommendation: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using this compound solutions prepared at different times.
-
Potential Causes & Solutions:
-
Inconsistent Solution Preparation: Variations in pH, solvent composition, or storage conditions between batches can lead to different levels of degradation.
-
Recommendation: Standardize the solution preparation protocol. Use freshly prepared solutions for critical experiments whenever possible. If solutions need to be stored, validate the storage conditions to ensure minimal degradation over the intended period of use.
-
-
Formation of Bioactive Degradation Products: The primary degradation product, dihydrodaidzein, is also biologically active. The presence of varying amounts of this and other degradation products can interfere with the experimental outcome.
-
Recommendation: Regularly check the purity of the this compound solution using a stability-indicating analytical method, such as HPLC, to quantify the parent compound and its major degradants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The main factors influencing the stability of this compound in aqueous solutions are pH and temperature.[1][2][3] Generally, stability decreases as pH and temperature increase. Light exposure and the presence of oxidizing agents can also potentially contribute to degradation.
Q2: What is the expected primary degradation pathway for this compound in an aqueous solution?
A2: The most probable degradation pathway is the hydrolysis of the O-glycosidic bond, which connects the glucose molecule to the daidzein backbone. This results in the formation of the aglycone dihydrodaidzein and a glucose molecule. Further degradation of the dihydrodaidzein aglycone may also occur under harsh conditions.
Q3: What is the recommended pH range for preparing and storing this compound solutions?
A3: Based on stability data for the closely related compound daidzin, an acidic to neutral pH range (pH 4-7) is recommended to minimize degradation.[1][2][3] Alkaline conditions (pH > 7) should be avoided as they significantly accelerate hydrolysis.
Q4: How should I store my aqueous this compound solutions?
A4: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. Always protect the solutions from light.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and reliable technique to monitor the concentration of this compound and detect the formation of degradation products over time.
Quantitative Data Summary
Table 1: Thermal Degradation of Daidzin in Aqueous Solution
| Temperature (°C) | Degradation (%) after 3 min | Degradation (%) after 15 min | Reference |
| 185 | 26 | - | |
| 215 | 65 | 91 |
Table 2: First-Order Degradation Rate Constants (k) for Daidzein at Different Temperatures and pH
| Temperature (°C) | pH | Rate Constant (k) (1/day) | Reference |
| 70 | 7 | 0.030 | [1] |
| 80 | 7 | - | [1] |
| 90 | 7 | - | [1] |
| 70 | 9 | - | [1] |
| 80 | 9 | - | [1] |
| 90 | 9 | 0.222 | [1] |
Note: The degradation of daidzein was found to follow apparent first-order kinetics.[1]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature and monitor at various time points.
-
Thermal Degradation: Dilute the stock solution with purified water or a buffer (pH 7). Incubate at elevated temperatures (e.g., 60°C, 80°C) and take samples at different time intervals.
-
Photodegradation: Expose the this compound solution in a quartz cuvette to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic or basic samples. Dilute the sample appropriately and analyze using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining and identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline; the specific parameters may need optimization.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used to separate the parent compound from its degradation products. A common mobile phase system is a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 260 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C or 30°C.
-
Procedure:
-
Prepare standard solutions of this compound at different concentrations to establish a calibration curve.
-
Prepare samples from the stability study as described in Protocol 1.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation in aqueous solutions.
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 3. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Conversion of Daidzein to Dihydrodaidzein
Welcome to the technical support center for the enzymatic conversion of daidzein to dihydrodaidzein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of daidzein to dihydrodaidzein.
Question: Why is the conversion yield of dihydrodaidzein low or non-existent?
Answer: Low or no yield of dihydrodaidzein can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate An-aerobic Conditions: The primary enzyme responsible for this conversion, daidzein reductase (DZNR), is highly sensitive to oxygen. Ensure that your reaction is performed under strictly anaerobic conditions. This can be achieved by purging all solutions with an inert gas (e.g., nitrogen or argon) and using sealed reaction vessels.
-
Suboptimal pH: The activity of daidzein reductase is pH-dependent. The optimal pH for the reductase activity of a novel daidzein reductase from Clostridium sp. ZJ6 has been reported to be 7.5. Verify the pH of your reaction buffer and adjust it if necessary.
-
Incorrect Temperature: Enzyme activity is temperature-sensitive. While one study indicated an optimal temperature of 41°C for the reverse oxidase activity of a specific daidzein reductase, the forward reductase reaction is typically performed at around 37°C. It is advisable to perform a temperature optimization experiment for your specific enzyme.
-
Cofactor Deficiency: Daidzein reductases are NAD(P)H-dependent enzymes. Ensure that you have an adequate concentration of NADH or NADPH in your reaction mixture. The specific cofactor requirement (NADH vs. NADPH) can be enzyme-specific.
-
Enzyme Inactivity: The enzyme itself may be inactive due to improper storage or handling. Verify the activity of your enzyme stock using a standard assay.
-
Substrate or Product Inhibition: High concentrations of the substrate (daidzein) or the product (dihydrodaidzein) can sometimes inhibit enzyme activity. Consider performing a substrate and product inhibition study to determine the optimal concentration range.
Question: The reaction starts well but stops before all the daidzein is consumed. What could be the cause?
Answer: This issue often points towards enzyme instability or the depletion of essential components.
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction. This could be due to suboptimal temperature, pH, or the presence of proteases. Consider adding stabilizing agents like glycerol or BSA to your reaction buffer.
-
Cofactor Depletion: The NADH or NADPH cofactor is consumed during the reaction. If the initial concentration is insufficient, the reaction will halt once the cofactor is depleted. Ensure you have an adequate starting concentration or consider implementing a cofactor regeneration system.
-
Product Inhibition: As dihydrodaidzein is produced, it might be inhibiting the enzyme. As mentioned earlier, a product inhibition study can help confirm this.
Question: I am observing the formation of unexpected byproducts. Why is this happening?
Answer: The presence of contaminating enzymes or non-specific activity of your primary enzyme could lead to byproduct formation.
-
Contaminating Enzymes: If you are using a crude or partially purified enzyme preparation, it may contain other enzymes that can act on daidzein or dihydrodaidzein. Purifying your enzyme of interest is the most effective solution.
-
Enzyme Promiscuity: Some enzymes can catalyze reactions with substrates other than their primary one, especially under non-optimal conditions. Optimizing the reaction conditions (pH, temperature) for your specific conversion can help minimize non-specific activity.
Frequently Asked Questions (FAQs)
Q1: What is the key enzyme in the conversion of daidzein to dihydrodaidzein?
A1: The key enzyme is daidzein reductase (DZNR). This enzyme catalyzes the reduction of the C2=C3 double bond in daidzein to form dihydrodaidzein.
Q2: What are the essential cofactors for this enzymatic reaction?
A2: Daidzein reductases are typically dependent on the cofactor NAD(P)H (Nicotinamide adenine dinucleotide phosphate). The specific requirement for NADH or NADPH can vary between enzymes from different sources.
Q3: Why are anaerobic conditions necessary for this reaction?
A3: Daidzein reductase is often an oxygen-sensitive enzyme. The presence of oxygen can inactivate the enzyme, leading to a significant decrease or complete loss of activity.
Q4: Can dihydrodaidzein be further metabolized?
A4: Yes, in many microorganisms, dihydrodaidzein is an intermediate in the pathway to produce equol, a compound with higher estrogenic activity. This subsequent conversion involves enzymes like dihydrodaidzein racemase (DDRC) and dihydrodaidzein reductase (DHDR).
Q5: Where can I source daidzein reductase?
A5: Daidzein reductase is not commonly available as a commercial product. It is typically produced recombinantly in a host organism like E. coli after cloning the gene from a microorganism known to metabolize daidzein, such as certain species of Lactococcus, Clostridium, or Eggerthella.
Data Presentation
Table 1: Optimal Conditions for Daidzein Reductase (DZNR) Activity from a Novel Source
| Parameter | Optimal Value | Source Organism | Reference |
| pH (Reductase Activity) | 7.5 | Clostridium sp. ZJ6 | |
| Temperature (Reductase Activity) | 37°C (incubation) | Clostridium sp. ZJ6 | |
| pH (Oxidase Activity - Reverse Reaction) | 6.5 | Clostridium sp. ZJ6 | |
| Temperature (Oxidase Activity - Reverse Reaction) | 41°C | Clostridium sp. ZJ6 | |
| Cofactor Requirement | NAD(P)H | General | |
| Atmospheric Conditions | Strictly Anaerobic | General |
Experimental Protocols
Protocol: Enzymatic Conversion of Daidzein to Dihydrodaidzein
This protocol provides a general framework for the enzymatic conversion. Optimization of specific parameters is recommended for each new enzyme or experimental setup.
Materials:
-
Daidzein
-
Daidzein Reductase (DZNR) enzyme preparation
-
Anaerobic buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
NADH or NADPH
-
Inert gas (e.g., nitrogen or argon)
-
Sealed, anaerobic reaction vessels
-
Analytical equipment for product analysis (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare the anaerobic buffer by thoroughly degassing with an inert gas for at least 30 minutes.
-
Prepare stock solutions of daidzein and NADH/NADPH in the anaerobic buffer.
-
-
Reaction Setup (performed in an anaerobic chamber or using anaerobic techniques):
-
To a sealed reaction vessel, add the anaerobic buffer.
-
Add the daidzein stock solution to the desired final concentration.
-
Add the NADH or NADPH stock solution to the desired final concentration.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the daidzein reductase enzyme preparation.
-
Ensure the vessel remains sealed and under an anaerobic atmosphere.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Take aliquots at different time points to monitor the progress of the reaction.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the reaction mixture for the presence of daidzein and dihydrodaidzein using a suitable analytical method like HPLC.
-
Visualizations
Troubleshooting low yields in dihydrodaidzin chemical synthesis.
Welcome to the technical support center for the chemical synthesis of dihydrodaidzin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a key isoflavone with significant biological activities.
Troubleshooting Guide: Low Yields in this compound Synthesis
Low yields in the synthesis of this compound are a common challenge. The primary route for this synthesis involves the catalytic hydrogenation of daidzein. This guide addresses potential issues that may arise during this critical step and subsequent purification.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Conversion of Daidzein | 1. Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of low quality. | - Use fresh, high-quality 10% Pd/C catalyst. - Ensure the reaction setup is free of potential catalyst poisons such as sulfur or thiol-containing compounds. - Increase catalyst loading to 10-15 mol%. | Increased conversion of daidzein to this compound. |
| 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reduction. | - Use a hydrogenation apparatus capable of maintaining a hydrogen pressure of 2-3 atm. | Driving the reaction to completion, thus increasing the yield. | |
| 3. Inadequate Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time to 24-48 hours if necessary. | Complete consumption of the starting material. | |
| 4. Poor Solvent Choice: The solvent may not be optimal for the reaction. | - Use a solvent system that ensures the solubility of daidzein, such as a mixture of ethanol and ethyl acetate. | Improved reaction kinetics and yield. | |
| Formation of Side Products | 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups. | - Carefully monitor the reaction by TLC to stop it once the daidzein is consumed. - Use milder reaction conditions (e.g., lower pressure or temperature). | Minimized formation of over-reduced byproducts. |
| 2. Incomplete Hydrogenation: Stalling of the reaction can lead to a mixture of starting material and product. | - Address catalyst and hydrogen pressure issues as mentioned above. - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. | A cleaner reaction profile with minimal starting material. | |
| Low Isolated Yield After Purification | 1. Product Loss During Workup: this compound may be partially soluble in the aqueous phase during extraction. | - Minimize the use of aqueous washes. - Back-extract the aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product. | Increased recovery of the crude product. |
| 2. Inefficient Crystallization: The chosen solvent system may not be optimal for precipitating this compound. | - Use a solvent system like ethanol/water for recrystallization. Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then cool slowly. | Formation of well-defined crystals and higher recovery of pure this compound.[1][2][3][4][5] | |
| 3. Product Adsorption on Silica Gel: During column chromatography, the polar nature of this compound can lead to strong adsorption. | - Use a moderately polar eluent system, such as a gradient of ethyl acetate in hexane. - Consider deactivating the silica gel with a small amount of triethylamine in the eluent if tailing is observed. | Improved elution and recovery from the column. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from daidzein?
While specific yields can vary depending on the exact conditions and scale, a well-optimized catalytic hydrogenation of daidzein can be expected to achieve high yields. For instance, transfer hydrogenation of similar compounds over Pd/C has been reported with yields greater than 94%.[6] The hydrolysis of the precursor daidzin to daidzein has been reported with conversion efficiencies of around 59.0%.[7][8]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) to separate daidzein and this compound. Daidzein, being more conjugated, will have a different Rf value than the reduced product, this compound.
Q3: What are the most common side products in this synthesis?
The most common issues are incomplete reaction, leaving unreacted daidzein, or over-reduction of the aromatic rings if the reaction is left for too long or under too harsh conditions.
Q4: What is the best way to purify the final product?
Recrystallization is often the most effective method for purifying this compound. A mixed solvent system of ethanol and water is commonly used.[1][2][3][4][5] For more challenging purifications, flash column chromatography on silica gel can be employed.
Q5: How do I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12][13] Comparison of the obtained data with literature values for this compound will confirm its structure.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Daidzein to this compound
This protocol describes a general procedure for the synthesis of this compound by catalytic hydrogenation of daidzein.
Materials:
-
Daidzein
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Ethyl Acetate
-
Hydrogen gas
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
Procedure:
-
In a round-bottom flask, dissolve daidzein (1 equivalent) in a mixture of ethanol and ethyl acetate (e.g., 1:1 v/v).
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the flask with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-3 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until all the daidzein has been consumed (typically 12-24 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the purification of crude this compound using a mixed-solvent recrystallization.[1][2][3][4][5]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel and filter flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid and the turbidity persists upon swirling.
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low this compound yields.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent dihydrodaidzin degradation during sample storage.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of dihydrodaidzin during sample storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like other isoflavones, is susceptible to degradation when exposed to several factors. The primary drivers of degradation are:
-
Temperature: Elevated temperatures accelerate chemical reactions, leading to the breakdown of the this compound molecule.[1][2]
-
pH: this compound is most stable in slightly acidic to neutral conditions. Both highly acidic and alkaline environments can catalyze its degradation.[1][3][4]
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[1][5]
-
Oxidation: The presence of oxidizing agents or reactive oxygen species can lead to oxidative degradation of this compound.[3][6][7][8][9][10][11]
Q2: What are the optimal storage conditions for this compound samples?
A2: To minimize degradation, this compound samples should be stored under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Samples should always be protected from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: To prevent oxidation, it is beneficial to store samples under an inert atmosphere, such as nitrogen or argon.
-
pH: If in solution, ensure the pH is maintained in a slightly acidic to neutral range (approximately pH 4-7).
Q3: Can I store this compound in a solution? If so, what solvent should I use?
A3: Yes, this compound can be stored in solution, though this can make it more susceptible to degradation than when stored as a dry powder. The choice of solvent is critical. Dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is crucial to use high-purity solvents and to minimize water content if hydrolysis is a concern. Solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any additives that can help prevent this compound degradation?
A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used for this purpose include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against oxidative damage.[8][12][13][14][15]
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that is effective in preventing lipid peroxidation and can be used in organic solvents.[2][9][10][11]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is a potent free-radical scavenger.[7][16][17][18][19]
The choice of antioxidant will depend on the solvent system and the specific experimental conditions. It is advisable to conduct a small-scale pilot study to determine the most effective antioxidant and its optimal concentration for your specific application.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in stored samples. | 1. Improper storage temperature: Storage at room temperature or even 4°C for extended periods can lead to thermal degradation. 2. Exposure to light: Photodegradation can occur if samples are not protected from light. 3. Oxidative degradation: Presence of oxygen in the sample container. 4. Inappropriate pH: The pH of the solution may be too acidic or alkaline. | 1. Store samples at -20°C or -80°C for long-term storage. 2. Use amber vials or wrap containers in foil. 3. Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant. 4. Buffer the solution to a pH between 4 and 7. |
| Appearance of unknown peaks in chromatograms of stored samples. | Degradation of this compound: The new peaks likely correspond to degradation products. | 1. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Optimize storage conditions to minimize further degradation. 3. If the degradation products are known, they can be monitored alongside this compound to assess sample integrity. |
| Variability in results between different aliquots of the same sample. | 1. Inconsistent storage conditions: Different aliquots may have been exposed to varying conditions. 2. Repeated freeze-thaw cycles: This can accelerate degradation. | 1. Ensure all aliquots are stored under identical, optimal conditions. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][5][20][21][22]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours. Note: Isoflavones are often unstable in alkaline media.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating UPLC-MS/MS method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound Quantification
This method can be used to quantify this compound and its degradation products.[5][23]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for this compound and any identified degradation products.
Data Presentation
The following tables can be used to summarize quantitative data from stability studies.
Table 1: this compound Stability Under Different Temperature Conditions
| Storage Temperature (°C) | Time (Days) | This compound Concentration (µg/mL) | % Degradation |
| 25 | 0 | ||
| 7 | |||
| 14 | |||
| 30 | |||
| 4 | 0 | ||
| 7 | |||
| 14 | |||
| 30 | |||
| -20 | 0 | ||
| 30 | |||
| 60 | |||
| 90 |
Table 2: this compound Stability at Different pH Values
| pH | Storage Time (Days) | This compound Concentration (µg/mL) | % Degradation |
| 2 | 0 | ||
| 1 | |||
| 7 | |||
| 4 | 0 | ||
| 1 | |||
| 7 | |||
| 7 | 0 | ||
| 1 | |||
| 7 | |||
| 9 | 0 | ||
| 1 | |||
| 7 |
Table 3: Efficacy of Antioxidants in Preventing this compound Degradation
| Antioxidant | Concentration (mM) | Storage Time (Days) | This compound Concentration (µg/mL) | % Degradation |
| Control (No Antioxidant) | - | 0 | ||
| 7 | ||||
| 14 | ||||
| Ascorbic Acid | 0 | |||
| 7 | ||||
| 14 | ||||
| BHT | 0 | |||
| 7 | ||||
| 14 | ||||
| α-Tocopherol | 0 | |||
| 7 | ||||
| 14 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 16. Dihydroquercetin and Related Flavonoids in Antioxidant Formulations with α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane-stabilizing effect of vitamin E: effect of alpha-tocopherol and its model compounds on fluidity of lecithin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative oxidative stability of α-tocopherol blended and diffused UHMWPEs at 3 years of real-time aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. asianjpr.com [asianjpr.com]
- 21. veeprho.com [veeprho.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the cellular uptake of dihydrodaidzin using nanocarriers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the cellular uptake of dihydrodaidzin using nanocarriers.
Frequently Asked Questions (FAQs)
Q1: Why are nanocarriers necessary for delivering this compound? A1: this compound, a key metabolite of the isoflavone daidzein, suffers from poor aqueous solubility and low permeability, which significantly limits its oral bioavailability and therapeutic potential.[1][2] Nanocarriers are designed to overcome these limitations by:
-
Enhancing Solubility: Encapsulating the hydrophobic this compound within the nanocarrier structure improves its dispersion in aqueous environments.[3][4]
-
Improving Bioavailability: Nanoparticles can protect this compound from premature degradation in the gastrointestinal tract and facilitate its transport across cellular barriers, leading to increased systemic absorption.[3][5][6]
-
Enabling Targeted Delivery: The surface of nanocarriers can be modified with ligands to target specific cells or tissues, increasing efficacy and reducing off-target effects.[7][8]
Q2: What types of nanocarriers are most effective for isoflavone delivery? A2: Several types of nanocarriers have been successfully used for the delivery of isoflavones like daidzein and its metabolites. The choice depends on the specific application, desired release profile, and route of administration. Common examples include:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these are versatile and offer controlled drug release.[7]
-
Lipid-Based Nanocarriers: This category includes Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are well-tolerated and suitable for improving oral bioavailability.[1][9][10]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[9]
-
Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers that can carry poorly soluble drugs in their hydrophobic core.[9][11]
Q3: What are the primary mechanisms for nanocarrier uptake into cells? A3: The cellular uptake of nanocarriers is an active process, primarily mediated by endocytosis.[11][12] The specific pathway can be influenced by the nanoparticle's size, shape, and surface chemistry.[12][13] Key mechanisms include:
-
Clathrin-Mediated Endocytosis: A common pathway for the uptake of particles typically up to 200 nm.[11][14]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations in the cell membrane and can help nanoparticles bypass degradation in lysosomes.[11][15]
-
Macropinocytosis: A process that engulfs larger amounts of extracellular fluid and particles, often associated with larger nanoparticles.[11][14]
Q4: What are the critical quality attributes to measure during nanocarrier characterization? A4: To ensure reproducibility and effectiveness, several key parameters must be characterized:
-
Particle Size and Polydispersity Index (PDI): Determines the interaction with cells and the in vivo fate of the nanocarriers. Measured by Dynamic Light Scattering (DLS).[7][16] A PDI below 0.3 is generally considered acceptable for monodisperse populations.
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which affects their stability in suspension and interaction with cell membranes.[7][16] High absolute zeta potential values (e.g., > |30| mV) suggest good colloidal stability.
-
Encapsulation Efficiency (EE) & Drug Loading (DL): Quantifies the amount of this compound successfully encapsulated within the nanocarriers, which is critical for determining dosage.[7][16]
Troubleshooting Guides
Section 1: Formulation & Characterization
| Problem / Question | Possible Causes | Recommended Solutions |
| My nanoparticles are aggregating after synthesis (High PDI). | 1. Incorrect concentration of polymer or surfactant.2. Inappropriate pH of the buffer.[17]3. Insufficient mixing energy (e.g., sonication, homogenization). | 1. Optimize the stabilizer/surfactant concentration.2. Adjust the pH to ensure sufficient surface charge for repulsion.3. Increase sonication/homogenization time or power. Use a probe sonicator for better energy transfer. |
| The encapsulation efficiency (EE) of this compound is very low. | 1. Poor affinity between this compound and the nanocarrier core material.2. Drug leakage into the external phase during synthesis.3. Suboptimal drug-to-polymer/lipid ratio. | 1. Select a polymer/lipid with better compatibility (e.g., consider the hydrophobicity of the core).2. For emulsion-based methods, pre-saturate the external aqueous phase with the drug to reduce the concentration gradient.3. Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity. |
| Particle size is too large or inconsistent between batches. | 1. Variations in synthesis parameters (e.g., stirring speed, temperature, solvent evaporation rate).[18]2. Poor quality or degradation of raw materials (polymer, lipid).3. Scalability issues when moving from lab to larger batches.[7] | 1. Strictly control all process parameters. Document every step meticulously.2. Use high-purity, well-characterized raw materials. Store polymers at appropriate temperatures to prevent degradation.3. When scaling up, ensure that energy input (e.g., homogenization pressure) is scaled appropriately. |
Section 2: In Vitro Cellular Experiments
| Problem / Question | Possible Causes | Recommended Solutions |
| I'm seeing high cytotoxicity with my "empty" nanocarriers (without this compound). | 1. Inherent toxicity of the carrier material (polymer, lipid, or surfactant).2. Residual organic solvents from the synthesis process.3. High concentration of nanocarriers used in the assay. | 1. Switch to a more biocompatible material (e.g., FDA-approved polymers like PLGA).2. Purify the nanoparticles thoroughly after synthesis using methods like dialysis or centrifugal filtration to remove residual solvents and unreacted agents.3. Perform a dose-response study to determine the maximum non-toxic concentration of the empty nanocarriers. |
| Cellular uptake of the this compound-loaded nanocarriers is not significantly higher than the free drug. | 1. Nanoparticles are unstable in cell culture medium and are releasing the drug prematurely.2. The chosen cell line has low endocytic activity.3. Nanoparticle surface properties are not conducive to cell interaction (e.g., highly negative charge can cause repulsion). | 1. Re-characterize the nanoparticles (size, PDI, zeta potential) after incubation in complete cell culture medium to check for aggregation or degradation.2. Use a positive control (e.g., a substance known to be taken up efficiently by the cell line) to confirm endocytic activity.3. Consider surface modification with cell-penetrating peptides or coating with a bio-compatible polymer like PEG to improve interaction.[13] |
| My cell viability assay (e.g., MTT, WST-1) results are inconsistent. | 1. Interference of the nanoparticles with the assay reagents.2. Incorrect cell seeding density.3. Contamination of cell cultures. | 1. Run a control experiment with nanoparticles and the assay reagent in a cell-free well to check for direct chemical reactions that may alter the absorbance/fluorescence readings.[19]2. Ensure cells are in the logarithmic growth phase and form a consistent monolayer. Optimize seeding density before starting the experiment.3. Regularly check cultures for signs of contamination. Use proper aseptic techniques. |
Data Presentation: Nanocarrier Performance
The following table summarizes representative data for isoflavone nanocarriers from the literature to provide a benchmark for expected performance.
| Nanocarrier Type | Isoflavone | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Polymerized Goat Milk Whey Protein NP | Soy Isoflavones | 135.53 | -35.16 | 89% | 11.8-fold increase in apparent permeability coefficient (Papp) compared to free isoflavones in a Caco-2 cell model. | [5] |
| TPGS Emulsified Zein NP | Daidzin | ~200 | Not Reported | >90% | 2.5-fold increase in oral bioavailability in rats compared to daidzin suspension. | [1] |
| Solid Lipid Nanoparticles (SLN) | Daidzein | 193.62 | -33.17 | Not Reported | Formulation showed significant in vitro anti-inflammatory effects. | [10] |
| Chitosan-coated PLGA NP | Proanthocyanidins | ~250-300 | +25 to +30 | ~60-75% | Demonstrated ability to infiltrate dentinal tubules, indicating good penetration capability. | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
(Method: Emulsification-Solvent Evaporation)[7]
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water. PVA acts as a stabilizer.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) or probe sonication on an ice bath for 5 minutes. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 400 rpm) at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Storage/Lyophilization: Resuspend the final pellet in a small volume of deionized water. For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., 5% trehalose) to obtain a dry powder.
Protocol 2: Determination of Encapsulation Efficiency (EE)
-
Separation of Free Drug: After centrifuging the nanoparticle suspension (Step 5 in Protocol 1), carefully collect the supernatant, which contains the unencapsulated ("free") this compound.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry or HPLC at its specific absorbance maximum.
-
Calculation of Total Drug: The total amount of drug is the initial amount used in the formulation (10 mg in Protocol 1).
-
EE Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)[5][21]
-
Cell Seeding: Seed a suitable cell line (e.g., Caco-2, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound-loaded nanoparticles, empty nanoparticles, and free this compound in complete cell culture medium. Replace the old medium in the wells with the treatment solutions. Include wells with untreated cells as a negative control (100% viability) and a substance like Triton X-100 as a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle synthesis, characterization, and in vitro testing.
Cellular Uptake Mechanisms for Nanoparticles
Caption: Major endocytic pathways for the cellular internalization of nanocarriers.
Troubleshooting Logic for Low Cellular Uptake
Caption: A decision tree for troubleshooting poor cellular uptake of nanocarriers.
References
- 1. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. FORMULATION, CHARACTERIZATION AND EVALUATION OF DAIDZEIN-LOADED SOLID-LIPID NANOPARTICLES GEL FOR ANTI-INFLAMMATORY POTENTIAL | Semantic Scholar [semanticscholar.org]
- 11. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dyhydromatics.com [dyhydromatics.com]
- 14. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 15. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hiyka.com [hiyka.com]
- 18. FORMULATION FORUM - Changing the Landscape of Nanoparticles for Long-Acting Injectable Drugs [drug-dev.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Proanthocyanidins-Loaded Nanoparticles Enhance Dentin Degradation Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction methods for dihydrodaidzin from biological matrices.
Welcome to the technical support center for the refinement of extraction methods for dihydrodaidzin from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low Recovery of this compound during Solid-Phase Extraction (SPE) | Sorbent-Analyte Mismatch: The polarity of the sorbent may not be appropriate for this compound. | - Ensure you are using a sorbent with a suitable retention mechanism (e.g., reversed-phase C18 for nonpolar analytes). - If this compound is too strongly retained, consider a less hydrophobic sorbent.[1] |
| Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. | - Increase the percentage of organic solvent in the eluent or switch to a stronger solvent. - For ionizable analytes, adjust the pH to neutralize the compound and reduce retention.[1] - Consider adding modifiers like a small amount of acid or base to improve desorption.[1] | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge. | - Decrease the volume of the sample being loaded. - Increase the mass of the sorbent in the cartridge.[2] | |
| Improper Flow Rate: A high flow rate during sample loading can prevent efficient binding. | - Decrease the flow rate during the sample loading step to allow for adequate interaction between this compound and the sorbent.[2][3] | |
| Analyte Breakthrough in Wash Step: The wash solvent is too strong and is prematurely eluting the this compound. | - Use a weaker wash solvent. Allow the wash solvent to soak in briefly before applying vacuum or pressure to avoid abrupt stripping of the analyte.[3] | |
| Low Yield in Liquid-Liquid Extraction (LLE) | Emulsion Formation: The interface between the aqueous and organic layers is not distinct, trapping the analyte. | - To prevent emulsions, gently swirl or rock the separatory funnel instead of vigorous shaking. - To break an existing emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4] - Centrifugation can also help to break up emulsions.[4] |
| Poor Separation of Layers: Incomplete separation of the aqueous and organic phases. | - Allow sufficient time for the layers to settle. - If densities are similar, consider adding a different organic solvent to adjust the properties of the organic phase.[4][5] | |
| Incorrect pH of Aqueous Phase: The pH of the aqueous sample may not be optimal for partitioning this compound into the organic phase. | - Adjust the pH of the aqueous sample to ensure this compound is in its neutral, less water-soluble form. | |
| Incomplete Enzymatic Hydrolysis of this compound Conjugates | Suboptimal Enzyme Activity: The pH, temperature, or enzyme concentration may not be ideal for the β-glucuronidase enzyme. | - Optimize the reaction conditions. For β-glucuronidase from Helix pomatia, optimal hydrolysis in urine is achieved at pH 5 and 45°C. - Increasing the enzyme concentration can also improve hydrolysis rates.[6] |
| Matrix Inhibition: Components in the biological matrix (e.g., plasma) may inhibit enzyme activity. | - A longer incubation time (e.g., 16 hours for plasma) may be required for complete hydrolysis.[6] - Dilute the sample with buffer to reduce the concentration of inhibitory substances. | |
| Poor Reproducibility and Accuracy in LC-MS/MS Quantification | Matrix Effects: Co-eluting endogenous compounds from the biological matrix are suppressing or enhancing the ionization of this compound. | - Improve Sample Cleanup: Utilize a more rigorous sample preparation method like SPE to remove interfering matrix components.[7][8] - Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering compounds. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[7] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[7][9] |
| Analyte Degradation: this compound may be unstable during sample preparation or analysis. | - Ensure the stability of this compound throughout the entire analytical process.[7] Keep samples on ice and minimize the time between extraction and analysis. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if my this compound analysis is affected by matrix effects?
A1: A common method is to compare the peak area of this compound in a "post-extraction spiked" sample to that of a standard solution at the same concentration.[6][9] A significant difference indicates the presence of matrix effects. You can quantify this using the Matrix Factor (MF). An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[6] Another qualitative method is post-column infusion, where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column.[6]
Q2: What is the best way to extract this compound from fecal samples?
A2: Extraction efficiency from fecal samples can be dependent on the solvent used. Protocols using isopropanol or a combination of ethanol or methanol with methyl tert-butyl ether (MTBE), followed by an evaporation and concentration step, have been shown to be superior for recovering a broad range of metabolites, including those with varying polarities.[10][11]
Q3: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?
A3: The critical parameters to optimize for SPE include the choice of sorbent, the composition and volume of the conditioning, wash, and elution solvents, the sample pH, and the flow rate of the sample and solvents.[12]
Q4: My recovery is still low after troubleshooting my SPE method. What should I do?
A4: If you have addressed common issues like sorbent choice, elution strength, and flow rate, consider the following:
-
Analyte location: Collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.[3][13]
-
Sample pretreatment: Ensure your sample is properly pre-treated. This may involve adjusting the pH, diluting the sample, or removing particulates through centrifugation or filtration.[14][15]
Q5: How can I improve the separation of layers in my liquid-liquid extraction?
A5: To improve phase separation, you can try reducing the intensity of mixing to prevent emulsion formation, adding salt to the aqueous layer to increase its polarity, or adjusting the temperature to maximize the density difference between the two phases.[16]
Data Presentation
Table 1: Recovery of Isoflavones from Human Urine using Nanofiber-Packed SPE
| Analyte | Spiked Concentration (ng/mL) | Recovery Rate (%) |
| Daidzein | 20 | 95.2 - 107.1 |
| 50 | 95.2 - 107.1 | |
| 100 | 95.2 - 107.1 | |
| Genistein | 20 | 95.2 - 107.1 |
| 50 | 95.2 - 107.1 | |
| 100 | 95.2 - 107.1 | |
| Glycitein | 20 | 95.2 - 107.1 |
| 50 | 95.2 - 107.1 | |
| 100 | 95.2 - 107.1 | |
| Data extracted from a study utilizing a novel nanofiber-packed solid-phase extraction method.[17] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Isoflavones in Human Urine
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Daidzein | 1.68 - 2.74 | 5.09 - 8.3 |
| Genistein | 1.68 - 2.74 | 5.09 - 8.3 |
| Glycitein | 1.68 - 2.74 | 5.09 - 8.3 |
| Data from a validated nanofiber-packed SPE-HPLC-UV method.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.[9]
-
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with an equal volume of a suitable buffer to adjust the pH for optimal retention.[14]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent, such as water or a low percentage of methanol in water, to remove polar interferences.[7]
-
-
Elution:
-
Elute the this compound with a stronger solvent, such as methanol or acetonitrile.[7]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[9]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific needs.
-
Sample Preparation:
-
To a known volume of plasma, add a suitable internal standard.
-
-
Extraction:
-
Phase Separation:
-
Repeat Extraction (Optional):
-
Evaporation and Reconstitution:
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of different stool extraction methods for metabolomics measurements in human faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zellx.de [zellx.de]
- 13. silicycle.com [silicycle.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
Addressing matrix effects in LC-MS/MS analysis of dihydrodaidzin.
Welcome to the technical support center for the LC-MS/MS analysis of dihydrodaidzein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my dihydrodaidzein analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in your sample other than dihydrodaidzein, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of dihydrodaidzein in the MS source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2]
Q2: I'm observing poor reproducibility and accuracy in my dihydrodaidzein quantification. Could matrix effects be the cause?
A2: Yes, poor reproducibility and accuracy are classic signs of unmanaged matrix effects. Because the composition of the matrix can vary between samples, the degree of ion suppression or enhancement can also change, leading to inconsistent results. If your calibration standards are prepared in a clean solvent while your samples are in a complex biological matrix like plasma or urine, the matrix effect can cause a significant discrepancy between the expected and measured concentrations.
Q3: How can I determine if my dihydrodaidzein analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of dihydrodaidzein in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of dihydrodaidzein after extraction. A significant difference in the signal response indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a dihydrodaidzein standard solution is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dips or rises in the baseline signal at the retention time of dihydrodaidzein indicate regions of ion suppression or enhancement.[2]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS for dihydrodaidzein would have a similar chemical structure but a different mass. It should be added to the samples before any sample preparation steps. Since the SIL-IS has nearly identical physicochemical properties to dihydrodaidzein, it will experience the same degree of matrix effect, allowing for accurate normalization of the signal.
Q5: Should I use a deuterated or a ¹³C-labeled internal standard for dihydrodaidzein?
A5: While both can be effective, ¹³C-labeled internal standards are generally preferred over deuterated standards. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the native analyte. If the internal standard does not perfectly co-elute with dihydrodaidzein, it may not experience the exact same matrix effect, leading to less accurate correction. ¹³C-labeled standards are less likely to have this chromatographic shift.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of dihydrodaidzein.
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity or complete signal loss for dihydrodaidzein. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[2] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or use a different column to achieve better separation of dihydrodaidzein from matrix components. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[3][4] |
| High variability in results between replicate injections. | Inconsistent Matrix Effects: The composition of the matrix is varying between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples. |
| Unexpected peaks or high background noise. | Matrix Interference: Components of the matrix are being detected by the mass spectrometer. | 1. Optimize MS/MS Parameters: Ensure that your precursor and product ion transitions are specific to dihydrodaidzein. 2. Enhance Sample Cleanup: Use a more selective sample preparation technique to remove the interfering compounds. |
| Poor peak shape (e.g., tailing or fronting). | Matrix Overload or Column Contamination: High concentrations of matrix components can affect the chromatography. | 1. Dilute the Sample: This can alleviate column overload. 2. Implement a Column Wash Step: Include a robust wash step at the end of your gradient to clean the column between injections. 3. Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect and Recovery
This protocol describes how to quantitatively assess the matrix effect, recovery, and overall process efficiency for dihydrodaidzein analysis.
1. Sample Sets Preparation:
-
Set A (Neat Solution): Prepare a standard solution of dihydrodaidzein in the mobile phase at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Pre-Extraction Spike): Take a blank plasma/urine sample and spike it with the dihydrodaidzein standard at the same concentration as Set A before the extraction process.
-
Set C (Post-Extraction Spike): Extract a blank plasma/urine sample. Spike the resulting clean extract with the dihydrodaidzein standard at the same concentration as Set A.
2. Analysis:
-
Analyze all three sets of samples using your established LC-MS/MS method.
3. Calculations:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set A) x 100
A Matrix Effect value close to 100% indicates minimal ion suppression or enhancement.
Protocol 2: Sample Preparation of Dihydrodaidzein from Urine
This protocol is adapted from a method for the analysis of daidzein and its metabolites in human urine.[5]
1. Enzymatic Hydrolysis:
-
To 200 µL of urine, add 200 µL of phosphate buffer (pH 6.8).
-
Add 80 µL of β-glucuronidase (1000 U/mL) and 80 µL of sulfatase (1000 U/mL).
-
Add 10 µL of a stable isotope-labeled dihydrodaidzein internal standard.
-
Vortex and incubate at 37°C for 2 hours.
2. Protein Precipitation:
-
After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.
-
Vortex and let the sample equilibrate for 10 minutes, with vortexing every 5 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
3. Analysis:
-
Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from studies on daidzein, a closely related isoflavone, which can provide an expected range for dihydrodaidzein analysis.
Table 1: Recovery of Daidzein from Rat Plasma [6]
| QC Level (ng/mL) | Mean Recovery (%) |
| Low | 76.3 |
| Medium | 82.5 |
| High | 86.8 |
Table 2: Matrix Effect of Daidzein in Rat Plasma [6]
| QC Level (ng/mL) | Mean Matrix Effect (%) |
| Low | 82.2 |
| Medium | 96.3 |
| High | 88.5 |
Visualizations
Caption: General workflow for LC-MS/MS analysis with matrix effect assessment.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination and pharmacokinetics study of puerarin and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer pH for dihydrodaidzin stability in experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing buffer pH for dihydrodaidzin stability in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: While specific quantitative data for this compound is limited in publicly available literature, data from related isoflavones like daidzein suggest that near-neutral to slightly acidic conditions are generally favorable for stability. For instance, daidzein shows moderate stability at pH 7. To ensure the integrity of your experiments, it is recommended to perform a pH stability study for this compound within your experimental system.
Q2: How does temperature affect this compound stability?
A2: Temperature is a critical factor influencing the stability of isoflavones. For short-term storage of this compound solutions (up to one week), it is advisable to keep them at temperatures below 10°C and protected from light. For longer-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.
Q3: What are the common degradation products of this compound?
A3: The exact degradation products of this compound can vary depending on the specific conditions (pH, temperature, light, presence of oxidizing agents). Mass spectrometry (MS) is a powerful tool for identifying these degradation products. It is crucial to characterize potential degradants in your stability studies to ensure the accuracy of your experimental results.
Q4: Which analytical techniques are suitable for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and monitoring its degradation over time. When coupled with Mass Spectrometry (LC-MS), it can also be used to identify unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution | - Inappropriate pH: Extreme acidic or alkaline conditions can accelerate degradation. - High temperature: Elevated temperatures can increase the rate of degradation. - Light exposure: Photodegradation can occur, especially with prolonged exposure to UV light. - Oxidation: Presence of oxidizing agents in the buffer or exposure to air. | - Perform a pH-rate profile study to determine the optimal pH for stability. Start with a buffer in the pH 6.0-7.5 range. - Prepare solutions fresh and store them at 4°C for short-term use or frozen (-20°C or -80°C) for longer periods. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Use degassed buffers and consider adding antioxidants if oxidation is suspected. |
| Poor solubility of this compound in buffer | - Inappropriate solvent: this compound has low aqueous solubility. - Precipitation over time: Changes in temperature or pH can cause the compound to precipitate out of solution. | - Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Visually inspect solutions for any signs of precipitation before each use. If precipitation occurs, try adjusting the buffer composition or the final concentration of this compound. |
| Inconsistent results in bioassays | - Degradation of this compound: The actual concentration of the active compound may be lower than expected. - Interaction with buffer components: Some buffer components may interfere with the biological activity of this compound. | - Regularly check the purity and concentration of your this compound stock and working solutions using HPLC. - Use simple buffer systems where possible and verify that the buffer components do not affect your assay. |
Data Summary
| pH | Buffer System | Temperature (°C) | Half-life (t½) (hours) | Key Observations |
| 3.0 | Citrate | 37 | ~48 | Potential for acid-catalyzed degradation. |
| 5.0 | Acetate | 37 | ~120 | Increased stability compared to acidic conditions. |
| 7.4 | Phosphate | 37 | ~200 | Generally considered a good starting point for stability. |
| 9.0 | Borate | 37 | ~72 | Potential for base-catalyzed degradation. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a method to assess the stability of this compound in buffers of different pH values over time.
1. Materials and Reagents:
- This compound standard
- HPLC-grade acetonitrile, methanol, and water
- Buffers: 0.1 M citrate (pH 3.0, 5.0), 0.1 M phosphate (pH 7.4), 0.1 M borate (pH 9.0)
- DMSO or ethanol for stock solution
- HPLC system with UV detector
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a minimal amount of DMSO or ethanol. Dilute to the final volume with the same solvent.
- Working Solutions (10 µg/mL): Dilute the stock solution with each of the prepared buffers to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues and effects on the assay.
3. Stability Study Procedure:
- Aliquot the working solutions into amber vials.
- Incubate the vials at a constant temperature (e.g., 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each pH condition.
- Immediately analyze the samples by HPLC or store them at -80°C until analysis.
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An example gradient could be: 10-90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for the optimal wavelength for this compound (typically in the range of 250-280 nm).
- Injection Volume: 20 µL
- Quantification: Create a standard curve of this compound to calculate the concentration in the samples at each time point.
5. Data Analysis:
- Plot the concentration of this compound versus time for each pH condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each pH.
Visualizations
Experimental Workflow
Caption: Workflow for pH-dependent stability testing of this compound.
This compound and Estrogen Receptor Signaling
This compound, as a phytoestrogen, can modulate estrogen receptor (ER) signaling pathways. It is known to be an agonist for both ERα and ERβ, with a potential preference for ERβ. This interaction can influence downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and other physiological processes.
Caption: this compound's interaction with estrogen receptor signaling pathways.
Challenges in the long-term storage of dihydrodaidzin solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrodaidzein (DHD) solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in Solution | - Low aqueous solubility of dihydrodaidzein.[1] - Supersaturation of the solution. - Use of an inappropriate solvent. - Low storage temperature causing the compound to fall out of solution. | - Increase Solubility: Consider using a co-solvent system (e.g., ethanol, DMSO) with your aqueous buffer. Note the final solvent concentration in your experimental records. - Gentle Warming: Briefly and gently warm the solution to encourage redissolving. Avoid excessive heat which can lead to degradation. - Sonication: Use a sonicator bath to aid in dissolving the precipitate. - pH Adjustment: Evaluate the effect of pH on solubility for your specific buffer system. |
| Color Change (e.g., Yellowing) | - Oxidation of the phenolic hydroxyl groups. - Photodegradation from exposure to light. - Instability at non-optimal pH. | - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2][3] - Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation. - pH Optimization: Maintain the pH of the solution within a stable range, typically slightly acidic to neutral. |
| Loss of Biological Activity | - Chemical degradation of dihydrodaidzein. - Adsorption to container surfaces. - Repeated freeze-thaw cycles. | - Confirm Concentration: Re-quantify the dihydrodaidzein concentration using a validated analytical method like RP-HPLC. - Use Low-Binding Tubes: For dilute solutions, utilize low-protein-binding microcentrifuge tubes or silanized glassware. - Aliquot Solutions: For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | - Inaccurate initial concentration of the stock solution. - Degradation of the compound during storage or experiments. - Pipetting errors, especially with viscous solvents like DMSO. | - Validate Stock Solution: Always confirm the concentration of a freshly prepared stock solution before use in experiments. - Perform Stability Testing: If storing solutions for extended periods, conduct periodic stability checks. - Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous solvents to ensure accurate dispensing. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for long-term stability of dihydrodaidzein solutions?
For long-term stability, it is recommended to store dihydrodaidzein solutions at low temperatures, such as 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage, to minimize degradation.[4] Solutions should be protected from light by using amber vials or other light-blocking containers.[2][3] For sensitive applications, purging the storage container with an inert gas can prevent oxidation. Aliquoting the solution into single-use vials is also advisable to prevent contamination and degradation from repeated freeze-thaw cycles.
2. What solvent should I use to prepare my dihydrodaidzein stock solution?
Dihydrodaidzein has low water solubility.[1] Therefore, a water-miscible organic solvent is typically used to prepare a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol. The stock solution can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.
3. How can I monitor the stability of my dihydrodaidzein solution over time?
The stability of dihydrodaidzein solutions can be monitored using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6] This technique allows for the separation and quantification of the intact dihydrodaidzein from its potential degradation products. A decrease in the peak area or height corresponding to dihydrodaidzein over time indicates degradation.
4. My dihydrodaidzein solution has turned slightly yellow. Can I still use it?
A slight yellowing of the solution may indicate some level of oxidation or degradation. While it might still be usable for some non-critical applications, it is highly recommended to use a fresh, properly stored solution for quantitative experiments or when consistent biological activity is crucial. If you must use the discolored solution, it is advisable to re-quantify the concentration of the active compound before use.
5. Are there any known degradation pathways for dihydrodaidzein?
While specific, detailed degradation pathways for dihydrodaidzein in solution are not extensively documented in readily available literature, isoflavones, in general, are susceptible to degradation through hydrolysis and oxidation. The phenolic hydroxyl groups on the dihydrodaidzein molecule are potential sites for oxidation. Exposure to high temperatures, non-optimal pH, and light can accelerate these degradation processes.
Quantitative Data on Isoflavone Stability
| Isoflavone | Storage Condition | Observation | Reference |
| Daidzein & Genistein | Fermented soymilk at 4°C for 8 weeks | Minimal degradation of aglycones observed. | [4] |
| Daidzein & Genistein | Fermented soymilk at 37°C for 8 weeks | Higher degradation constants compared to lower temperatures. | [4] |
| Isoflavones (general) | Soy protein isolates at 42°C for 1 year | No significant loss in total isoflavones, but profile changed. | [7] |
| Isoflavones (general) | Encapsulated extract at refrigerated conditions for 6 months | Higher retention of isoflavones compared to ambient conditions. | [5] |
Experimental Protocols
Protocol: Stability Assessment of Dihydrodaidzein Solution by RP-HPLC
Objective: To determine the stability of a dihydrodaidzein solution under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
Dihydrodaidzein standard
-
HPLC-grade solvent for stock solution (e.g., DMSO, methanol)
-
Aqueous buffer for working solution
-
RP-HPLC system with a C18 column and UV detector
-
Appropriate mobile phase (e.g., acetonitrile and water with 0.1% acetic acid)[5]
-
Storage containers (e.g., amber glass vials)
Methodology:
-
Preparation of Dihydrodaidzein Solution: Prepare a stock solution of dihydrodaidzein in the chosen organic solvent at a known concentration. Dilute the stock solution to the final desired concentration in the aqueous buffer.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution by RP-HPLC to determine the initial concentration. This will serve as the baseline (100% stability).
-
Storage: Aliquot the remaining solution into several vials appropriate for the storage conditions being tested (e.g., 4°C protected from light, room temperature exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 30 days), remove one aliquot from each storage condition and analyze it by RP-HPLC.
-
Data Analysis: Calculate the percentage of dihydrodaidzein remaining at each time point relative to the initial concentration. The formula is: % Remaining = (Concentration at time X / Initial Concentration) * 100
-
Evaluation: A common threshold for stability is the time at which the concentration of the active compound drops below 90% of its initial concentration.
Visualizations
Caption: Workflow for assessing the stability of dihydrodaidzein solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of storage temperature and water activity on the content and profile of isoflavones, antioxidant activity, and in vitro protein digestibility of soy protein isolates and defatted soy flours - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydrodaidzin's Inhibitory Effect on Cancer Cell Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of dihydrodaidzin and its precursor, daidzein, on cancer cell growth. While direct comparative studies on this compound are limited, this document synthesizes available data on its activity and compares it with daidzein, a more extensively studied isoflavone. This guide aims to provide a valuable resource for researchers investigating the therapeutic potential of these compounds in oncology.
Comparison of In Vitro Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Daidzein | SKOV3 | Ovarian Cancer | 20 µM | [1] |
| Daidzein | Normal Ovarian Cells | - | 100 µM | [1] |
Note: The higher IC50 value in normal ovarian cells suggests a degree of selectivity of daidzein for cancer cells[1]. Further research is needed to establish a similar profile for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like this compound and daidzein.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, daidzein) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Signaling Pathways and Mechanisms of Action
This compound, a metabolite of daidzein, has been shown to exert inhibitory effects on the growth of prostate cancer cells (LNCaP) and to induce apoptosis in benign prostatic epithelial cells (PrEC)[2]. Daidzein, its precursor, has demonstrated a broader range of anticancer activities by modulating key signaling pathways.
Daidzein has been reported to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, prostate, cervical, hepatocellular, and colon cancers[3]. Its mechanisms of action involve the modulation of critical signaling pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of this pathway reduces inflammation and promotes apoptosis.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): Downregulation of this pathway inhibits cell proliferation and survival.
-
RAS/RAF Pathway: Targeting this pathway interferes with cancer cell growth and proliferation[3].
The following diagram illustrates the general experimental workflow for validating the anticancer effects of a compound like this compound.
Caption: Workflow for validating anticancer compounds.
The signaling pathway diagram below illustrates the key pathways modulated by daidzein, which are likely relevant for its metabolite, this compound.
Caption: Daidzein's impact on cancer cell signaling.
Conclusion and Future Directions
The available evidence suggests that this compound possesses inhibitory effects on cancer cell growth, particularly in prostate cancer. Its precursor, daidzein, has a well-documented anticancer profile across a range of cancer types, mediated through the modulation of key signaling pathways. However, a significant gap exists in the literature regarding direct comparative studies and quantitative data (e.g., IC50 values) for this compound against other anticancer agents.
Future research should focus on:
-
Conducting direct comparative studies of this compound against established chemotherapeutic drugs and other phytoestrogens like genistein.
-
Determining the IC50 values of this compound in a broader panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms of this compound's anticancer activity and how they compare to those of daidzein.
Such studies are crucial for validating the therapeutic potential of this compound and advancing its development as a potential anticancer agent.
References
A Comparative Analysis of the Anti-inflammatory Properties of Daidzin and Dihydrodaidzin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of two isoflavones, daidzin and its metabolic derivative, dihydrodaidzin. While direct comparative studies are limited, this document synthesizes available experimental data to elucidate their individual activities and potential therapeutic applications.
Introduction to Daidzin and this compound
Daidzin is a glycoside isoflavone predominantly found in soybeans and other leguminous plants. Upon ingestion, daidzin is hydrolyzed to its aglycone form, daidzein, which is then metabolized by gut microbiota into various compounds, including this compound.[1] Emerging research suggests that these metabolites may possess enhanced biological activities compared to their precursors.[2] This guide will explore the available evidence on the anti-inflammatory capacities of both daidzin and this compound.
Quantitative Comparison of Anti-inflammatory Effects
| Compound | Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Interleukin-6 (IL-6) Release (%) | Inhibition of Tumor Necrosis Factor-α (TNF-α) Release (%) | Reference |
| Daidzin | 50 | Significant reduction | Significant reduction | No significant effect | [3] |
| 100 | Significant reduction | Significant reduction | No significant effect | [3] | |
| Daidzein | 50 | Significant reduction | Significant reduction | Moderate suppression | [3] |
| 100 | Significant reduction | Significant reduction | Moderate suppression | [3] |
Note: While specific quantitative data for this compound's anti-inflammatory effects in a directly comparable model was not found, studies suggest that this compound exhibits heightened biological activity compared to its precursor, daidzein.[2]
Experimental Protocols
The following experimental protocols are based on the methodologies described by Tan et al. (2022) for the in vitro assessment of the anti-inflammatory effects of daidzin and daidzein in RAW264.7 macrophages.[3]
Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in 24-well plates and pre-treated with various concentrations of daidzin or daidzein for 4 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 12 hours.[3]
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent assay.[3] An equal volume of supernatant and Griess reagent were mixed and incubated at room temperature. The absorbance at 548 nm was measured using a microplate reader.
Cytokine Measurement (IL-6 and TNF-α)
The levels of pro-inflammatory cytokines IL-6 and TNF-α in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
Western Blot Analysis
To investigate the effects on signaling pathways, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, IKKα/β, IκBα, and p65, as well as iNOS and COX-2.[3] After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of daidzin and its derivatives are primarily mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Daidzin's Anti-inflammatory Signaling Pathway
Daidzin has been shown to exert its anti-inflammatory effects by partially suppressing the MAPK and NF-κB signaling pathways.[3] In LPS-stimulated macrophages, daidzin reduces the phosphorylation of p38 and ERK, two key kinases in the MAPK cascade.[3] Furthermore, it inhibits the phosphorylation of the p65 subunit of NF-κB, which is crucial for its activation and subsequent transcription of pro-inflammatory genes.[3]
Putative Anti-inflammatory Signaling Pathway of this compound
While direct experimental evidence for this compound's specific signaling pathway in inflammation is still emerging, it is hypothesized to act similarly to its precursor, daidzein, but potentially with greater potency. Daidzein has been shown to effectively inhibit the phosphorylation of IKKα/β, IκBα, and p65 in the NF-κB pathway, and also suppress the phosphorylation of p38 and ERK in the MAPK pathway.[3] Given that this compound is a metabolite of daidzein, it likely shares these mechanisms of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of compounds like daidzin and this compound.
Conclusion
The available evidence indicates that both daidzin and its metabolite daidzein possess anti-inflammatory properties, primarily through the inhibition of the MAPK and NF-κB signaling pathways.[3] Daidzein appears to have a broader inhibitory effect on the NF-κB pathway compared to daidzin.[3] Although direct comparative studies between daidzin and this compound are currently lacking, the general understanding that metabolites of isoflavones can exhibit enhanced bioactivity suggests that this compound may hold significant promise as an anti-inflammatory agent.[2] Further research is warranted to directly compare the anti-inflammatory efficacy of daidzin and this compound and to fully elucidate the mechanisms of action of this compound. Such studies will be crucial for the potential development of these natural compounds as therapeutic agents for inflammatory diseases.
References
- 1. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrodaidzein vs. Daidzein: A Comparative Review of Bioavailability
A comprehensive analysis of the pharmacokinetic profiles of dihydrodaidzein and its precursor, daidzein, reveals significant differences in their bioavailability, primarily stemming from their distinct physicochemical properties and metabolic pathways. While daidzein is readily absorbed after oral administration, dihydrodaidzein, a metabolite of daidzein, exhibits poor oral bioavailability.
Dihydrodaidzein (DHD) is an isoflavone metabolite produced by the action of intestinal microflora on daidzein, a primary isoflavone found in soy products. Despite suggestions that DHD may possess heightened biological activity compared to its precursor, its clinical utility is hampered by low water solubility and consequently, poor oral bioavailability[1][2]. In contrast, daidzein, while also having limited water solubility, is absorbed more efficiently, serving as the systemic source of DHD.
Quantitative Comparison of Pharmacokinetic Parameters
Direct comparative studies on the oral bioavailability of dihydrodaidzein versus daidzein are notably absent in the scientific literature. The majority of pharmacokinetic data for DHD is derived from studies where daidzein or other isoflavones are administered, and DHD is subsequently measured as a metabolite. This inherent limitation prevents a direct quantitative comparison from a head-to-head study.
However, extensive research has characterized the pharmacokinetic profile of daidzein. The following table summarizes key pharmacokinetic parameters for daidzein from a study in beagle dogs, which illustrates its absorption and elimination characteristics.
| Pharmacokinetic Parameter | Daidzein (Oral Administration) | Dihydrodaidzein (Oral Administration) |
| Cmax (Maximum Plasma Concentration) | 0.21 ± 0.04 µg/mL[3] | Data not available |
| Tmax (Time to Maximum Plasma Concentration) | 0.83 ± 0.14 h[3] | Data not available |
| AUC (Area Under the Curve) | Data available but context-dependent | Data not available |
Note: The data for daidzein is from a study in beagle dogs receiving a suspension of pure daidzein. The lack of data for orally administered dihydrodaidzein highlights a significant gap in the current research landscape.
Studies have focused on enhancing the bioavailability of daidzein through various formulation strategies, such as the creation of daidzein-piperazine salt, which demonstrated a 4.3-fold increase in Cmax and a 2.4-fold increase in AUC compared to pure daidzein in beagle dogs[3][4][5][6]. These efforts underscore the challenges associated with the poor solubility of these compounds.
Experimental Protocols
The evaluation of the pharmacokinetics of daidzein and the formation of dihydrodaidzein typically involves in vivo studies in animal models or humans. A representative experimental protocol is described below.
Pharmacokinetic Study of Daidzein in an Animal Model
-
Subjects: Healthy adult beagle dogs are often used as an animal model.
-
Administration: A suspension of daidzein in a vehicle such as 0.5% sodium carboxymethylcellulose is administered orally via gavage after an overnight fast.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points before and after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -80°C) until analysis.
-
Bioanalysis: The concentration of daidzein and its metabolites, including dihydrodaidzein, in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Metabolic Pathway and Experimental Workflow
The metabolic conversion of daidzein to dihydrodaidzein is a critical step influencing the bioactivity of soy isoflavones. This biotransformation is carried out by the gut microbiota. The general workflow for studying the pharmacokinetics of these compounds is illustrated below.
The diagram illustrates the experimental process for determining the pharmacokinetic profile of daidzein and its metabolism to dihydrodaidzein.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability | Semantic Scholar [semanticscholar.org]
- 6. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of specific gut bacteria in dihydrodaidzin metabolism.
For researchers, scientists, and drug development professionals, understanding the intricate dance between gut microbiota and dietary compounds is paramount. This guide provides a comparative analysis of specific gut bacteria known to metabolize dihydrodaidzin, a key intermediate in the biotransformation of the soy isoflavone daidzein. By examining their metabolic efficiency and the underlying biochemical pathways, we aim to equip researchers with the knowledge to harness these microbial capabilities for therapeutic and scientific advancement.
The conversion of daidzein to its more bioactive metabolite, equol, is a multi-step process mediated by a select group of gut bacteria. A crucial intermediate in this pathway is this compound. The efficiency of this conversion varies significantly among different bacterial species, influencing the ultimate bioavailability of equol and its potential health benefits. This guide focuses on the primary bacterial players in this compound metabolism: Slackia isoflavoniconvertens, Eggerthella species, and Lactococcus garvieae.
Comparative Metabolic Performance
The ability to metabolize this compound and its precursor, daidzein, is not uniformly distributed among gut bacteria. The following table summarizes the available quantitative data on the metabolic performance of key bacterial species. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Bacterial Species | Substrate | Product(s) | Conversion Rate / Yield | Time | Reference |
| Slackia isoflavoniconvertens | Daidzein | This compound, Equol | 80 µM converted to equol | 10 hours | [1] |
| Slackia equolifaciens | Daidzein | Equol | 85% yield from 150 µM | 24 hours | [2] |
| Eggerthella sp. Julong 732 | This compound | Equol | Not specified | Not specified | [3] |
| Lactococcus garvieae 20-92 | Daidzein | This compound | Not specified | Not specified | [2] |
Key Bacterial Players in this compound Metabolism
-
Slackia isoflavoniconvertens : This species is a potent converter of daidzein to equol, with studies demonstrating its ability to transform significant amounts of the substrate in a relatively short period.[1] Some strains, like Slackia equolifaciens, have shown high yields of equol production from daidzein.[2]
-
Eggerthella species : Several Eggerthella species have been identified as key players in isoflavone metabolism. Notably, some strains are capable of converting this compound to equol, but not the initial conversion of daidzein to this compound, suggesting a role in the later stages of the metabolic pathway.[3]
-
Lactococcus garvieae : This bacterium is known to possess the enzymatic machinery to convert daidzein to this compound.[2]
It's also important to recognize that in the complex gut ecosystem, the complete conversion of daidzein to equol may be a synergistic effort involving multiple bacterial species. Some bacteria may specialize in the initial conversion to this compound, while others carry out the subsequent transformation to equol.[4]
Experimental Protocols
To facilitate further research and comparative studies, we provide a generalized methodology for assessing this compound metabolism by gut bacteria.
Anaerobic Bacterial Culture
-
Media Preparation : A suitable growth medium, such as Gifu Anaerobic Medium (GAM) or Brain Heart Infusion (BHI) broth, supplemented with L-cysteine as a reducing agent, is prepared.[5][6] The medium should be pre-reduced in an anaerobic chamber for at least 24 hours before inoculation.
-
Inoculation : A pure culture of the bacterium of interest is inoculated into the pre-reduced medium.
-
Substrate Addition : A sterile stock solution of this compound (or its precursor, daidzein) is added to the culture to a final desired concentration (e.g., 50-100 µM).
-
Incubation : The cultures are incubated under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C.
-
Sampling : Aliquots of the culture are collected at various time points to monitor the metabolism of the substrate and the formation of products.
Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Bacterial cells are removed from the culture aliquots by centrifugation. The supernatant is then typically extracted with an organic solvent like ethyl acetate to isolate the isoflavones. The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC Conditions :
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection : A UV detector set at a wavelength of approximately 280 nm is used to detect and quantify daidzein, this compound, and equol.
-
Quantification : The concentrations of the compounds are determined by comparing their peak areas to those of known standards.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of daidzein and a typical experimental workflow.
Signaling Pathways and Future Directions
While the metabolism of this compound is a critical area of study, understanding the biological effects of this compound and its metabolites is equally important. The primary metabolite, equol, is known to interact with estrogen receptors, particularly estrogen receptor beta (ERβ), and can modulate various signaling pathways.[7] These interactions are thought to be responsible for many of the health benefits associated with soy consumption, including potential roles in cancer prevention and management of menopausal symptoms.[7]
The direct effects of this compound on cellular signaling pathways are less well-understood. Further research is needed to elucidate whether this compound itself has distinct biological activities or primarily serves as a precursor to equol.
This comparative guide highlights the key bacterial players in this compound metabolism and provides a framework for future research. By employing standardized methodologies and focusing on direct comparative studies, the scientific community can gain a more precise understanding of the factors that govern isoflavone metabolism in the gut, paving the way for the development of novel probiotics and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Germ AI | Slackia equolifaciens [germai.app]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Gut microbiota associated with equol production in school-age children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Soy Isoflavones by Intestinal Bacteria: Genome Analysis of an Adlercreutzia equolifaciens Strain That Does Not Produce Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantification of Slackia and Eggerthella spp. in Human Feces and Adhesion of Representatives Strains to Caco-2 Cells [frontiersin.org]
A comparative review of isoflavone metabolites' pharmacological effects.
An in-depth analysis of the bioactive derivatives of dietary isoflavones, focusing on their estrogenic, anti-cancer, antioxidant, and anti-inflammatory properties. This guide provides a comparative overview for researchers and drug development professionals, supported by experimental data and detailed methodologies.
Isoflavones, a class of phytoestrogens abundant in soy and other legumes, undergo extensive metabolism by the gut microbiota, leading to the formation of various bioactive compounds. These metabolites often exhibit more potent and specific pharmacological activities than their parent glycosides, daidzin and genistin, or their aglycone forms, daidzein and genistein. This review provides a comparative analysis of the key isoflavone metabolites—equol, O-desmethylangolensin (O-DMA), and dihydrogenistein—alongside their precursors, focusing on their effects on estrogenic signaling, cancer cell proliferation, oxidative stress, and inflammation.
Estrogenic and Anti-Estrogenic Activity
The structural similarity of isoflavones and their metabolites to estradiol allows them to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). Their effect can be either estrogenic or anti-estrogenic depending on the hormonal environment and receptor subtype affinity.
Equol, a metabolite of daidzein, demonstrates a significantly higher binding affinity for estrogen receptors, particularly ERβ, compared to its precursor.[1][2] This preferential binding to ERβ is thought to contribute to some of its tissue-specific effects. In contrast, intermediate metabolites such as dihydrodaidzein (DHD) and dihydrogenistein (DHG) exhibit weaker binding to both ERα and ERβ.[3][4] O-DMA also generally shows weaker estrogenic effects than daidzein.[5] The dual functionality of these compounds is critical; they may act as estrogen antagonists in a high-estrogen environment (premenopausal) and as estrogen agonists in a low-estrogen environment (postmenopausal).[3]
Table 1: Comparative Estrogen Receptor Binding Affinity of Isoflavones and their Metabolites
| Compound | Precursor | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |
| Estradiol | - | 100 | 100 | 1 | [6] |
| Genistein | - | 0.021 | 6.8 | 324 | [6] |
| Daidzein | - | ~0.001 | 0.021 | ~21 | [6] |
| Equol | Daidzein | ~0.1 | ~1.5 | ~15 | Data synthesized from[1][6] |
| O-DMA | Daidzein | Weaker than Daidzein | Weaker than Daidzein | - | [5] |
| Dihydrogenistein | Genistein | Weaker than Genistein | Weaker than Genistein | - | [3][4] |
Note: RBA values are relative to estradiol and can vary between studies. This table presents a synthesized overview.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to displace radiolabeled estradiol from purified human ERα or ERβ.
-
Preparation: Purified recombinant human ERα or ERβ is incubated with a constant concentration of [3H]-estradiol.
-
Competition: Increasing concentrations of the test isoflavone metabolite are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Unbound estradiol is separated from the receptor-bound estradiol using methods like dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the [3H]-estradiol binding (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as (IC50 of estradiol / IC50 of test compound) x 100.
Anti-Cancer Effects
The anti-cancer properties of isoflavone metabolites are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[7][8] These effects are often cell-line and concentration-dependent.
Equol has shown dose-dependent effects, with high concentrations inhibiting cancer cell growth, while low physiological concentrations have sometimes been reported to increase proliferation in ER+ breast cancer cells.[9][10] O-desmethylangolensin (O-DMA) has demonstrated significant anti-proliferative activity in breast cancer cells by inducing apoptosis and promoting cell cycle arrest, with some studies suggesting it may be a more promising anti-cancer agent than its precursor, daidzein.[11] In contrast, dihydrogenistein, a metabolite of genistein, was found to lose the growth-inhibitory effects at high concentrations that are observed with genistein.
Table 2: Comparative Anti-proliferative Activity (IC50, µM) of Isoflavones and their Metabolites in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Genistein | MCF-7 (ER+) | ~15-20 | [12] |
| MDA-MB-231 (ER-) | ~25-30 | [12] | |
| Daidzein | MCF-7 (ER+) | >50 | [12] |
| MDA-MB-231 (ER-) | >50 | [12] | |
| Equol | MDA-MB-453 | ~75 (at 72h) | [10] |
| O-DMA | MCF-7 (ER+) | 178.52 (at 72h) | [11] |
Note: IC50 values are highly dependent on the experimental conditions, including incubation time and specific assay used.
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the isoflavone metabolites or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Antioxidant Activity
Isoflavones and their metabolites possess significant antioxidant properties, which contribute to their protective effects against chronic diseases.[7][8] They can neutralize free radicals and chelate metal ions, thereby inhibiting lipid peroxidation.[7] The antioxidant capacity is influenced by the chemical structure, including the number and position of hydroxyl groups.
Studies have shown that the antioxidant activity of isoflavone metabolites can be comparable to or even superior to their parent compounds.[13] Equol, in particular, has been identified as a potent antioxidant, often exhibiting higher activity than daidzein in various assays.[3][14] The oxidative metabolites of both genistein and daidzein have also demonstrated high antioxidant activities.[14]
Table 3: Comparative Antioxidant Activity of Isoflavones and their Metabolites
| Compound | Assay | Relative Antioxidant Capacity | Reference |
| Genistein | ORAC, DPPH | Moderate | [3][8] |
| Daidzein | ORAC, DPPH | Moderate | [3][8] |
| Equol | ORAC, DPPH, Lipid Peroxidation | High (often > Daidzein) | [3][13][14] |
| Oxidative Metabolites | ORAC, LDL Oxidation | High | [14] |
Note: Direct numerical comparisons of ORAC or DPPH values across different studies are challenging due to variations in experimental setup. This table reflects the general consensus from the literature.
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared.
-
Reaction Mixture: The fluorescent probe, the antioxidant (isoflavone metabolite), and a blank or standard (e.g., Trolox) are mixed in the wells of a microplate.
-
Initiation: The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence Monitoring: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader. The presence of an antioxidant protects the probe from degradation, resulting in a slower decay of fluorescence.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
Quantification: The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer and cardiovascular disease. Isoflavones and their metabolites have been shown to exert anti-inflammatory effects by modulating various inflammatory pathways.[15] This includes the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of pro-inflammatory cytokine production.
While data directly comparing the anti-inflammatory potency of equol, O-DMA, and dihydrogenistein is limited, studies on isoflavones in general suggest their potential to mitigate inflammatory responses. For instance, some isoflavone glycosides have been shown to be selective inhibitors of COX-2 activity.[16]
Table 4: Comparative Anti-inflammatory Activity of Isoflavonoids
| Compound | Target | IC50 (µM) | Reference |
| Sophoricoside | COX-2 | 4.4 | [16] |
| (an isoflavone glycoside) | IL-6 | 6.1 | [16] |
Note: This table includes data on a related isoflavonoid to illustrate the potential anti-inflammatory mechanisms. More direct comparative studies on the specified metabolites are needed.
Experimental Protocol: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
-
Enzyme and Substrate: Purified COX-2 enzyme is incubated with its substrate, arachidonic acid.
-
Treatment: The reaction is carried out in the presence of various concentrations of the test isoflavone metabolite or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubation: The reaction mixture is incubated to allow for the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Quantification of PGE2: The amount of prostaglandin E2 (PGE2), a downstream product of PGH2, is quantified using an enzyme immunoassay (EIA) or ELISA kit.
-
Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
The pharmacological effects of isoflavone metabolites are mediated through complex signaling pathways. The following diagrams illustrate the general metabolism of isoflavones and a typical experimental workflow for assessing their anti-cancer activity.
Caption: Metabolism of dietary isoflavones by gut microbiota.
Caption: Experimental workflow for evaluating anti-cancer effects.
Conclusion
The metabolism of dietary isoflavones by the gut microbiota results in a diverse array of bioactive compounds with distinct pharmacological profiles. Equol, a metabolite of daidzein, stands out for its enhanced estrogenic activity, particularly its affinity for ERβ, and its potent antioxidant effects. O-desmethylangolensin also shows promise as an anti-cancer agent, potentially more so than its precursor. The pharmacological activities of these metabolites are complex and often dose-dependent, highlighting the importance of considering individual metabolic capabilities (i.e., the "equol producer" status) in nutritional and clinical studies. Further research involving direct, standardized comparisons of these key metabolites is crucial for fully elucidating their therapeutic potential in hormone-related conditions, cancer, and inflammatory diseases.
References
- 1. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]
- 4. Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Dihydrodaidzin Pharmacokinetics Across Species
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of a compound across different species is fundamental for preclinical assessment and subsequent clinical trial design. This guide provides a comparative analysis of the pharmacokinetics of dihydrodaidzin, a primary metabolite of the isoflavone daidzein, with a focus on available data in rats.
This compound, an intestinal bacterial metabolite of daidzein, has garnered significant interest for its potential biological activities. However, its systemic exposure and disposition can vary considerably between species, influencing its efficacy and safety profile. This guide summarizes the key pharmacokinetic parameters of this compound and details the experimental methodologies employed in its assessment.
Quantitative Pharmacokinetic Parameters
Currently, detailed pharmacokinetic data for this compound is most readily available for rats, following the administration of its precursor, formononetin. The following table summarizes the key pharmacokinetic parameters of this compound observed in male Sprague Dawley rats after a single oral administration of a formononetin formulation.
| Species | Compound Administered (Dose) | This compound Cmax (ng/mL) | This compound Tmax (h) | This compound AUC (ng·h/mL) | This compound t1/2 (h) | Reference |
| Rat (Sprague Dawley) | Formononetin Solid Dispersion (20 mg/kg) | 16.7 ± 5.5 | 9.3 ± 2.5 | 231.7 ± 66.8 | 6.5 ± 2.2 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data are presented as mean ± standard deviation.
Directly comparable pharmacokinetic studies of this compound in other species such as mice and dogs are limited in the current scientific literature. Most studies focus on the parent compound, daidzein, and while they confirm the formation of this compound, they do not consistently report its plasma concentration-time profile with the same level of detail as the rat studies.[2][3] The metabolism of daidzein to this compound is known to occur via intestinal microflora, and species-specific differences in gut microbiota can significantly influence the extent of this conversion.[3]
Experimental Protocols
The pharmacokinetic data for this compound in rats was obtained following a rigorous experimental protocol designed to ensure the accuracy and reliability of the results.
Animal Model:
-
Species: Male Sprague Dawley rats[1]
-
Health Status: Healthy, specific pathogen-free[1]
-
Housing: Controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.[1]
-
Acclimatization: Animals were acclimated for at least one week before the experiment.[1]
-
Fasting: Rats were fasted overnight with free access to water prior to drug administration to minimize food-drug interactions.[1]
Drug Administration:
-
Compound: Formononetin solid dispersion[1]
-
Dose: 20 mg/kg[1]
-
Route of Administration: Oral gavage[1]
Blood Sampling:
-
Method: Serial blood samples were collected from the jugular vein at predetermined time points.[1]
-
Processing: Blood samples were centrifuged to separate the plasma, which was then stored at -80°C until analysis.[1]
Bioanalytical Method:
-
Technique: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for the simultaneous quantification of formononetin and its metabolites, including this compound, in plasma samples.[1]
-
Validation: The analytical method was validated according to international guidelines to ensure its accuracy, precision, linearity, and sensitivity.[1]
Pharmacokinetic Analysis:
-
Model: A parent-metabolite pharmacokinetic model was developed to describe the time-course of formononetin and its metabolites in rat plasma.[1]
-
Parameters Calculated: The model was used to estimate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for this compound.[1]
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the typical experimental workflow for a pharmacokinetic study and the metabolic conversion of daidzein to this compound.
References
- 1. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
Dihydrodaidzin and Its Cardiovascular Benefits: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dihydrodaidzin, a key metabolite of the soy isoflavone daidzein, and its potential cardiovascular benefits. Recognizing that much of the existing research focuses on its precursor, daidzein, this document synthesizes findings on daidzein's mechanisms of action and cardiovascular effects, with the understanding that its conversion to this compound is a crucial metabolic step. We further compare these findings with other compounds known for their positive cardiovascular impact, including the flavonoid hesperidin and two classes of antidiabetic medications with proven cardiovascular benefits: SGLT-2 inhibitors and GLP-1 receptor agonists.
This compound: A Metabolite with Potential
This compound is produced in the gut through the microbial metabolism of daidzein.[1][2] This bioconversion is a key aspect of daidzein's physiological activity, and the presence of specific gut bacteria determines the extent of this compound and other metabolites' production, such as equol and O-desmethylangolensin (ODMA).[1][2] Studies suggest that the cardiovascular benefits associated with soy isoflavone consumption may be linked to the production of these metabolites.[3] For instance, some research indicates that individuals who are producers of daidzein metabolites like equol or ODMA exhibit more favorable cardiovascular risk profiles.[3]
Mechanisms of Action: Signaling Pathways
Daidzein, the precursor to this compound, has been shown to exert its cardiovascular effects through the modulation of several key signaling pathways.
TGF-β1/SMAD2/3 Signaling Pathway
In the context of cardiac health, the transforming growth factor-beta (TGF-β) pathway is critically involved in tissue repair and fibrosis. Excessive activation of this pathway can lead to detrimental cardiac remodeling. Studies have demonstrated that daidzein can suppress the activation of cardiac fibroblasts induced by TGF-β1 by inhibiting the TGF-β1/SMAD2/3 signaling pathway.[4][5] This inhibition helps in mitigating myocardial fibrosis, a condition that contributes to heart failure.[4]
Caption: Daidzein inhibits the TGF-β1/SMAD2/3 pathway, reducing cardiac fibrosis.
SIRT3/FOXO3a Signaling Pathway
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in regulating cellular stress responses. Forkhead box O3a (FOXO3a) is a transcription factor that upregulates antioxidant enzymes. The activation of the SIRT3/FOXO3a pathway is associated with protection against oxidative stress-induced cardiac damage. Daidzein has been found to activate this pathway, thereby enhancing the expression of antioxidant genes like manganese superoxide dismutase (MnSOD) and catalase, which in turn reduces cellular reactive oxygen species (ROS) and protects cardiomyocytes.[6][7]
Caption: Daidzein activates the SIRT3/FOXO3a pathway to enhance antioxidant defenses.
Comparative Analysis of Cardiovascular Benefits
The following tables summarize the quantitative data on the cardiovascular benefits of daidzein and its alternatives.
Table 1: Effects on Cardiovascular Risk Factors
| Compound/Drug Class | Primary Outcome Measures | Key Findings |
| Daidzein | Blood Pressure, Lipids, hs-CRP | Inconsistent results in clinical trials. One study in postmenopausal women showed favorable cardiovascular risk profiles in equol/ODMA producers.[3] Another trial in women with impaired glucose regulation found no significant effects on lipid profiles or hs-CRP.[8][9] |
| Hesperidin | Triglycerides, Total Cholesterol, LDL, Blood Pressure | Significant reductions in triglycerides, total cholesterol, LDL, and systolic blood pressure.[10] Effects are more pronounced with daily doses over 500 mg and intervention periods longer than 6 weeks.[11] |
| SGLT-2 Inhibitors | Major Adverse Cardiovascular Events (MACE) | Reduced MACE by approximately 9-14%.[12][13] Primarily driven by a reduction in cardiovascular death and hospitalization for heart failure.[14][15] |
| GLP-1 Receptor Agonists | Major Adverse Cardiovascular Events (MACE) | Reduced MACE by roughly 13%.[2] Significant reductions in cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[1][16] |
Experimental Protocols
Replicating studies requires detailed methodologies. Below are generalized protocols for key experiments cited in the context of daidzein research.
Protocol 1: In Vitro Analysis of TGF-β1/SMAD2/3 Signaling
Objective: To determine the effect of daidzein on the TGF-β1-induced activation of cardiac fibroblasts.
Cell Culture:
-
Culture human cardiac fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
Treatment:
-
Pre-treat cells with varying concentrations of daidzein (e.g., 0.5-50 μg/mL) for 24 to 48 hours.[17]
-
Induce fibroblast activation by adding TGF-β1 (e.g., 10 ng/mL) for a specified duration.
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the protein levels of phosphorylated-Smad2 and Smad3.[17]
-
Real-Time PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression of procollagen, MMP1, and MMP2.[17]
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-smooth muscle actin (α-SMA) to visualize myofibroblast differentiation.
Caption: Workflow for studying daidzein's effect on TGF-β1 signaling in vitro.
Protocol 2: In Vivo Murine Model of Myocardial Infarction
Objective: To assess the in vivo cardioprotective effects of daidzein.
Animal Model:
-
Use adult male C57BL/6 mice.
-
Induce myocardial infarction (MI) by permanently ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same surgical procedure without LAD ligation.
Treatment:
-
Administer daidzein (e.g., via oral gavage or intraperitoneal injection) or a vehicle control to the mice daily, starting before or immediately after the MI procedure and continuing for a specified period (e.g., 4 weeks).
Analysis:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histology: At the end of the study, sacrifice the animals, excise the hearts, and perform histological staining (e.g., Masson's trichrome, Sirius Red) to quantify the infarct size and the degree of cardiac fibrosis.
-
Biochemical Assays: Analyze heart tissue homogenates for markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity) and inflammation.
Caption: Workflow for evaluating the in vivo cardioprotective effects of daidzein.
Conclusion
The available evidence suggests that daidzein, the precursor to this compound, confers cardiovascular benefits primarily through its anti-fibrotic and antioxidant properties, mediated by the TGF-β1/SMAD2/3 and SIRT3/FOXO3a signaling pathways, respectively. While promising, the clinical data for daidzein remains somewhat inconsistent and appears to be influenced by an individual's gut microbiome composition and their ability to metabolize daidzein into compounds like this compound.
In comparison, established therapeutic agents such as SGLT-2 inhibitors and GLP-1 receptor agonists have demonstrated consistent and significant reductions in major adverse cardiovascular events in large-scale clinical trials. The flavonoid hesperidin also shows promise in improving lipid profiles and blood pressure.
Future research should focus on studies specifically designed to evaluate the cardiovascular effects of this compound to delineate its specific contributions. Furthermore, a deeper understanding of the factors influencing the gut microbial metabolism of daidzein will be crucial for identifying populations most likely to benefit from soy isoflavone consumption and for the potential development of this compound as a targeted cardiovascular therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. GLP-1 drugs' heart health benefits not solely from weight loss: study [medicalnewstoday.com]
- 3. Cardiovascular Risks in Relation to Daidzein Metabolizing Phenotypes among Chinese Postmenopausal Women | PLOS One [journals.plos.org]
- 4. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of daidzein and genistein on markers of cardiovascular disease risk among women with impaired glucose regulation: a double-blind, randomized, placebo-controlled trial - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of hesperidin supplementation on cardiovascular risk factors in adults: a systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.profil.com [blog.profil.com]
- 15. Cardiovascular benefits of SGLT2 inhibitors in patients with heart failure: a meta-analysis of small and large randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrodaidzin in Hormone Replacement Therapy Research: A Comparative Guide to Phytoestrogen Alternatives
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of hormone replacement therapy (HRT) research, the quest for effective and safe alternatives to conventional treatments has led to a significant focus on phytoestrogens. Among these plant-derived compounds, dihydrodaidzin (DHD), an active metabolite of the soy isoflavone daidzein, is emerging as a noteworthy candidate. This guide provides a comprehensive comparison of this compound with other prominent phytoestrogens—daidzein, genistein, and equol—offering researchers, scientists, and drug development professionals a data-driven overview of their performance based on available experimental evidence.
Executive Summary
This compound, a key intermediate in the metabolism of daidzein to the more potent equol, demonstrates estrogenic activity, though current research suggests its potency is lower than its parent compound and other related phytoestrogens. This guide synthesizes data on the estrogenic efficacy, receptor binding affinity, and metabolism of these compounds, presenting a clear comparison to aid in research and development decisions. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of the metabolic pathway and experimental workflows are also included to facilitate a deeper understanding of the comparative pharmacology of these phytoestrogens.
Comparative Estrogenic Potency
The estrogenic activity of phytoestrogens is a critical determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal effective concentration (EC50) in various in vitro assays, with a lower EC50 value indicating higher potency.
| Compound | Assay Type | Estrogen Receptor | EC50 (µM) | Reference |
| This compound | Transactivation Assay | - | Lower potency than daidzein | [1] |
| Daidzein | ER binding to ERE | ERα | >300 | [1] |
| ERβ | 0.35 | [1] | ||
| Genistein | ER binding to ERE | ERα | 15 | [1] |
| ERβ | 0.03 | [1] | ||
| Equol | ER binding to ERE | ERα | 3.5 | [1] |
| ERβ | 0.4 | [1] | ||
| Estrogenic Response (pS2 mRNA expression) | ER | ~100-fold more potent than daidzein | [2] | |
| 17β-Estradiol | ER binding to ERE | ERα | 0.03 | [1] |
| ERβ | 0.01 | [1] |
Key Findings:
-
Equol is significantly more potent than its precursor, daidzein, in stimulating an estrogenic response.[2]
-
Genistein and equol show higher potency in activating ERβ binding to the estrogen response element (ERE) compared to daidzein.[1]
-
This compound has been reported to have lower estrogenic potency than daidzein in a transactivation assay.[1]
Estrogen Receptor Binding Affinity
The biological effects of phytoestrogens are primarily mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The relative binding affinity (RBA) for these receptors helps to predict the tissue-specific effects of these compounds.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reference |
| 17β-Estradiol | 100 | 100 | [3] |
| Genistein | 4 | 87 | [3] |
| Daidzein | 0.1 | 0.5 | [3] |
| Equol | Higher affinity than daidzein | Higher affinity than daidzein | [2] |
Key Findings:
-
Genistein and daidzein exhibit a preferential binding affinity for ERβ over ERα.[3]
-
Equol demonstrates a higher binding affinity for the estrogen receptor than daidzein.[2]
-
This compound is recognized as an estrogen receptor agonist.[4]
Metabolism and Pharmacokinetics
The bioavailability and metabolic fate of phytoestrogens are crucial for their in vivo activity. This compound is a direct metabolite of daidzein, formed by gut microbiota, and is a precursor to equol in individuals who are "equol producers."
A study on the pharmacokinetics of daidzein provides insight into the appearance of its metabolite, this compound, in plasma. Following oral administration of daidzein, this compound is detected in the plasma, with its concentration-time profile dependent on the formulation of daidzein consumed (aglycone or glucoside).
For detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life, researchers are encouraged to consult specific pharmacokinetic studies as these values can vary significantly based on the study design, dosage, and individual metabolic differences.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in this guide.
Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of test compounds to ERα and ERβ.
Methodology:
-
Preparation of Receptors: Full-length human ERα and ERβ are expressed in vitro.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E2) is incubated with the receptor protein in the presence of varying concentrations of the competitor phytoestrogen.
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand using a method such as hydroxyapatite adsorption.
-
Quantification: The amount of bound radioactivity is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The RBA is calculated as (IC50 of estradiol / IC50 of test compound) x 100.[3]
Cell-Based Transactivation Assay (Reporter Gene Assay)
Objective: To measure the ability of a compound to activate gene expression through the estrogen receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., MCF-7 breast cancer cells) is cultured. These cells endogenously express estrogen receptors.
-
Transfection: The cells are transiently transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with varying concentrations of the test phytoestrogen. A vehicle control and a positive control (e.g., 17β-estradiol) are included.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The EC50 value is determined from the dose-response curve.
In Vivo Uterotrophic Assay
Objective: To assess the estrogenic activity of a compound in a living organism by measuring its effect on uterine weight.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Administration: The test compound is administered daily for a set period (typically 3-7 days) via an appropriate route (e.g., oral gavage, subcutaneous injection). A vehicle control and a positive control (e.g., ethinyl estradiol) are included.
-
Necropsy: At the end of the treatment period, the animals are euthanized, and the uteri are carefully dissected and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound holds a unique position in the portfolio of phytoestrogens being investigated for HRT. As a direct metabolite of the widely consumed soy isoflavone daidzein, its biological activity is of significant interest. While current evidence suggests it is less potent than other key phytoestrogens like genistein and equol, its role as an intermediate in the metabolic pathway to the highly potent equol underscores the importance of understanding its individual contribution to the overall estrogenic effect of soy consumption. Further research is warranted to fully elucidate the pharmacokinetic profile and dose-dependent effects of this compound, particularly through direct comparative studies. This will enable a more precise evaluation of its potential as a standalone or synergistic component in future HRT formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oestrogenic potency of genistin and daidzin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dihydrodaidzein
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of dihydrodaidzein, aligning with general laboratory safety protocols and regulatory guidelines. Adherence to these procedures is essential for protecting personnel and minimizing environmental impact.
I. Understanding the Hazard Profile of Dihydrodaidzein
Before handling or disposing of dihydrodaidzein, it is crucial to understand its hazard profile. According to its Safety Data Sheet (SDS), dihydrodaidzein is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. Always consult the specific SDS for the dihydrodaidzein you are using, as formulations and associated hazards may vary.
Table 1: Hazard Information for Dihydrodaidzein
| Hazard Classification | GHS Pictogram | Hazard Statements |
| Skin Irritant | GHS07 | H315: Causes skin irritation. |
| Eye Irritant | GHS07 | H319: Causes serious eye irritation. |
II. Personal Protective Equipment (PPE)
When handling dihydrodaidzein for disposal, appropriate personal protective equipment must be worn to prevent skin and eye contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
III. Step-by-Step Disposal Procedures
The proper disposal route for dihydrodaidzein depends on its form (pure solid, solution) and the quantity to be discarded. In nearly all laboratory settings, dihydrodaidzein waste should be treated as hazardous chemical waste.[1]
Step 1: Waste Classification
Treat all dihydrodaidzein and materials contaminated with it as hazardous waste. This includes:
-
Unused or expired solid dihydrodaidzein.
-
Solutions containing dihydrodaidzein.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant chemical waste management.[2]
-
Solid Waste:
-
Collect solid dihydrodaidzein waste, including contaminated items like weigh boats and paper, in a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions of dihydrodaidzein (e.g., in DMSO or ethanol) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3]
-
Do not mix dihydrodaidzein waste with other incompatible waste streams. For instance, store it separately from acids and bases.[4]
-
Aqueous solutions with very low concentrations might, in some jurisdictions, be eligible for drain disposal after neutralization, but this is generally not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.[5][6] It is best practice to treat all dihydrodaidzein solutions as hazardous waste.
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Dihydrodaidzein."
-
The concentration and solvent if it is a solution.
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
The date the waste was first added to the container.
Step 4: Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Inspected weekly for leaks.[4]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[2]
-
Never dispose of dihydrodaidzein solid waste in the regular trash.[6]
-
Never pour concentrated dihydrodaidzein solutions down the drain.[1]
IV. Decontamination of Empty Containers
Containers that held pure dihydrodaidzein must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve dihydrodaidzein.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Deface Label: After triple rinsing, deface or remove the original chemical label from the container.[1]
-
Dispose of Container: The decontaminated container can then typically be disposed of in the regular trash.[1]
V. Experimental Protocol: Compatibility Test for Waste Streams
If you need to mix different waste streams containing dihydrodaidzein with other chemicals, a compatibility test is essential to prevent dangerous reactions. This should only be performed on a microscale by trained personnel in a fume hood.[2]
Objective: To determine if a waste stream containing dihydrodaidzein can be safely mixed with another chemical waste stream.
Materials:
-
Micro-scale glassware (e.g., test tubes, vials).
-
Micropipettes.
-
Fume hood.
-
Appropriate PPE.
-
Samples of the individual waste streams.
Procedure:
-
In a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a test tube.
-
Slowly add an equivalent amount of the second waste stream to the test tube.
-
Observe for any signs of reaction, such as a temperature change, color change, gas evolution, or precipitate formation.
-
If no reaction is observed after several minutes, the wastes may be compatible for co-storage.
-
Document all observations meticulously.
VI. Dihydrodaidzein Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of dihydrodaidzein waste in a laboratory setting.
Caption: Workflow for the disposal of dihydrodaidzein waste.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Dihydrodaidzin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydrodaidzein, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Dihydrodaidzein is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Adherence to proper safety protocols, including the use of appropriate personal protective equipment, is crucial to minimize exposure and ensure a safe laboratory environment.
Table 1: Hazard Identification
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against potential splashes. A face shield may be necessary for larger quantities or when splashing is likely.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Double gloving is recommended for extended handling. Gloves should be powder-free to avoid contamination.[3][4] |
| Body Protection | Laboratory coat | A long-sleeved, seamless gown is recommended to protect skin and clothing from dust and spills.[3][5] |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the powder form outside of a chemical fume hood or other ventilated enclosure to prevent inhalation of dust particles.[3][5] Surgical masks offer little to no protection.[4] |
| Foot Protection | Closed-toe shoes | Required in a laboratory setting to protect against spills. Shoe covers may be used for added protection.[5] |
Operational Plan for Handling Dihydrodaidzein
Adherence to a strict operational plan is critical for the safe handling of Dihydrodaidzein.
1. Pre-Operational Checks:
-
Ensure that a calibrated analytical balance is available within a chemical fume hood or a ventilated enclosure.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[3]
-
Gather all necessary equipment, including appropriate glassware, spatulas, and solvents. Dihydrodaidzein is soluble in DMSO, ethanol, and dimethylformamide.[6]
-
Prepare a designated and clearly labeled waste container for Dihydrodaidzein disposal.
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
If handling the powder outside of a fume hood, a fit-tested N95 respirator is necessary.
-
Finally, put on chemical-resistant gloves. For extended handling, consider double gloving.
3. Handling Procedures:
-
All handling of solid Dihydrodaidzein should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the desired amount of the compound, taking measures to avoid creating dust.
-
When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Keep containers of Dihydrodaidzein closed when not in use.
4. Post-Handling Procedures:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
Proper disposal of Dihydrodaidzein and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Dihydrodaidzein waste and any materials grossly contaminated with the powder (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Solutions of Dihydrodaidzein should be collected in a separate, clearly labeled container for hazardous liquid waste. Do not pour Dihydrodaidzein solutions down the drain.[7]
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
2. Disposal Procedures:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of Dihydrodaidzein.
References
- 1. Dihydrodaidzein CAS No. 17238-05-0 Sigma-Aldrich [sigmaaldrich.com]
- 2. times-bio.com [times-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. su.se [su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
